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  • Product: N-(2-iodophenyl)but-2-enamide
  • CAS: 918334-77-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(2-iodophenyl)but-2-enamide

Executive Summary In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex heterocyclic scaffolds is paramount. N-(2-iodophenyl)but-2-enamide (commonly referred to as N-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex heterocyclic scaffolds is paramount. N-(2-iodophenyl)but-2-enamide (commonly referred to as N-(2-iodophenyl)crotonamide) serves as a highly versatile bifunctional building block. Characterized by an ortho-halogenated aryl ring coupled to an α,β -unsaturated amide, this molecule is specifically engineered to undergo intramolecular cyclization.

Historically, accessing indolin-2-one (oxindole) derivatives—a core pharmacophore found in numerous kinase inhibitors and natural alkaloids—required harsh conditions or toxic radical initiators (e.g., AIBN/tributyltin hydride). Today, N-(2-iodophenyl)but-2-enamide acts as a premier substrate for mild, visible-light-induced photoredox catalysis, enabling researchers to synthesize functionalized indolin-2-ones with exceptional atom economy and functional group tolerance.

Structural and Physicochemical Properties

The molecular architecture of N-(2-iodophenyl)but-2-enamide dictates its reactivity. The carbon-iodine (C–I) bond is relatively weak (bond dissociation energy 65 kcal/mol), making it an ideal site for single-electron reduction to generate a highly reactive aryl radical. Concurrently, the crotonyl moiety (but-2-enamide) acts as an internal radical acceptor. The terminal methyl group on the alkene provides steric steering, strictly enforcing regioselectivity according to Baldwin’s rules to favor a 5-exo-trig cyclization over a 6-endo-trig pathway.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
IUPAC Name (E)-N-(2-iodophenyl)but-2-enamide
Common Name N-(2-iodophenyl)crotonamide
Molecular Formula C₁₀H₁₀INO
Molecular Weight 287.10 g/mol
Monoisotopic Mass 286.9807 Da
Appearance White to light-yellow crystalline solid
Melting Point 111.8 – 114.6 °C [1]
Solubility Soluble in DCM, THF, DMF, and Acetonitrile; Insoluble in H₂O

Primary Synthesis: Amidation of 2-Iodoaniline

To utilize N-(2-iodophenyl)but-2-enamide in downstream applications, it must first be synthesized with high purity. The most reliable method is the nucleophilic acyl substitution of 2-iodoaniline with crotonyl chloride [1].

Experimental Protocol: Amidation

This protocol is designed as a self-validating system for a 10 mmol scale synthesis.

Reagents:

  • 2-Iodoaniline: 10.0 mmol (2.19 g)

  • Crotonyl chloride: 11.0 mmol (1.15 g)

  • Pyridine (Base): 12.0 mmol (0.95 g)

  • Anhydrous Dichloromethane (DCM): 30 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen (N₂) for 5 minutes.

    • Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of crotonyl chloride into crotonic acid, which would stall the amidation.

  • Dissolution: Dissolve 2-iodoaniline and pyridine in 30 mL of anhydrous DCM under N₂.

  • Temperature Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: The reaction between anilines and acyl chlorides is highly exothermic. Maintaining 0 °C controls the reaction kinetics, preventing the formation of unwanted di-acylated side products (imides).

  • Addition: Add crotonyl chloride dropwise via syringe over 20 minutes.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl.

    • Causality: NH₄Cl safely neutralizes the excess pyridine and unreacted acyl chloride without creating a highly basic environment that could trigger premature hydrolysis of the newly formed amide bond.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica-gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 4:1) to yield the pure product as a white solid.

Advanced Application: Photoredox-Catalyzed Synthesis of Indolin-2-ones

The primary utility of N-(2-iodophenyl)but-2-enamide is its application as a precursor for indolin-2-ones via visible-light photoredox catalysis. By utilizing an Iridium-based photocatalyst, researchers can bypass the need for highly toxic tin reagents traditionally used in radical chemistry [1].

Experimental Protocol: Visible-Light Radical Cyclization

Reagents:

  • N-(2-iodophenyl)but-2-enamide: 0.5 mmol (143.5 mg)

  • [Ir(ppy)₂(dtb-bpy)]PF₆ (Photocatalyst): 0.005 mmol (1 mol%, 4.5 mg)

  • Triethylamine (Et₃N): 5.0 mmol (506 mg)

  • Anhydrous Acetonitrile (CH₃CN): 5 mL

Step-by-Step Methodology:

  • Degassing: To an oven-dried Schlenk tube equipped with a stir bar, add the substrate and the Iridium photocatalyst. Seal with a rubber septum and subject the tube to three cycles of vacuum/Nitrogen backfilling.

    • Causality: Molecular oxygen (O₂) is a potent triplet quencher. If not removed, O₂ will deactivate the excited state *Ir(III) catalyst and intercept the intermediate aryl radicals, completely stalling the catalytic cycle.

  • Solvent Addition: Inject anhydrous CH₃CN and Et₃N via syringe under a positive flow of N₂.

  • Irradiation: Place the Schlenk tube approximately 2 cm away from a 3 W Blue LED strip ( λmax​≈450 nm). Stir at room temperature for 14 hours.

    • Causality: Blue light provides the exact photon energy required to excite the Ir(III) ground state to its long-lived triplet excited state via Metal-to-Ligand Charge Transfer (MLCT). Et₃N acts as a sacrificial electron donor, reductively quenching the excited catalyst to generate a highly reducing Ir(II) species.

  • Isolation: Dilute the mixture with water (10 mL) and extract with Ethyl Acetate (3 × 10 mL). Dry over Na₂SO₄, concentrate, and purify via chromatography to yield the alkyl-substituted indolin-2-one.

Mechanistic Pathway Visualization

The following diagram illustrates the reductive quenching photoredox cycle. The Ir(II) species transfers an electron to N-(2-iodophenyl)but-2-enamide, cleaving the C–I bond. The resulting aryl radical undergoes a 5-exo-trig "anti-Michael" addition [2] across the crotonamide double bond, followed by Hydrogen Atom Transfer (HAT) to yield the final product.

PhotoredoxMechanism Substrate N-(2-iodophenyl)but-2-enamide (Aryl Iodide) ArylRadical Aryl Radical (Reactive Intermediate) Substrate->ArylRadical + e⁻ (from Ir(II)) - I⁻ IrIII Ir(III) Catalyst Ground State IrIII_Excited *Ir(III) Catalyst Excited State IrIII->IrIII_Excited Visible Light (Blue LED) IrII Ir(II) Species Strong Reductant IrIII_Excited->IrII Reductive Quenching (by Et3N) IrII->IrIII SET to Substrate Et3N Et3N (Sacrificial Donor) Et3N->IrIII_Excited e⁻ transfer Cyclized Alkyl Radical (5-exo-trig Cyclization) ArylRadical->Cyclized Intramolecular Addition (Baldwin's Rules) Product Indolin-2-one Derivative (Target Product) Cyclized->Product HAT (from Et3N•⁺)

Figure 1: Reductive quenching photoredox catalytic cycle for the 5-exo-trig cyclization of N-(2-iodophenyl)but-2-enamide.

References

  • Dong, W., Liu, Y., Hu, B., et al. "Visible light induced radical cyclization of o-iodophenylacrylamides: a concise synthesis of indolin-2-one." Chemical Communications, vol. 51, no. 22, 2015, pp. 4587-4590.[Link]

  • Baldwin, J. E. "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, no. 18, 1976, pp. 734-736.[Link]

Exploratory

N-(2-Iodophenyl)but-2-enamide: Mechanistic Pathways and Cyclization Dynamics in Advanced Organic Synthesis

Executive Summary In the realm of complex alkaloid synthesis and pharmaceutical drug development, the rational design of bifunctional precursors is paramount. N-(2-iodophenyl)but-2-enamide (commonly referred to as N-(2-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of complex alkaloid synthesis and pharmaceutical drug development, the rational design of bifunctional precursors is paramount. N-(2-iodophenyl)but-2-enamide (commonly referred to as N-(2-iodophenyl)crotonamide) stands out as a highly privileged substrate. Characterized by an ortho-iodoanilide core tethered to an α,β-unsaturated amide, this molecule serves as an ideal linchpin for transition-metal-catalyzed and radical-mediated intramolecular cyclizations. This whitepaper provides an in-depth mechanistic analysis of its reactivity, focusing on regioselective Heck cyclizations and modern photoredox pathways, supported by self-validating experimental protocols.

Structural Profiling and Reactivity Principles

The synthetic utility of N-(2-iodophenyl)but-2-enamide stems directly from its orthogonal reactive sites:

  • The ortho-C(sp²)–I Bond: Features a low bond dissociation energy, making it highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)) or homolytic cleavage via single-electron transfer (SET)[1].

  • The Crotonamide Moiety: The internal alkene acts as a built-in radical or organometallic trap. The β-methyl group significantly influences the transition state geometry, dictating the regiochemical outcome of the cyclization.

These features make it a premier precursor for the construction of oxindoles (indolin-2-ones) and quinolinones , which are core scaffolds in numerous tyrosine kinase inhibitors and central nervous system therapeutics[2].

The Intramolecular Heck Cyclization: Mechanism and Regioselectivity

The palladium-catalyzed intramolecular Heck reaction of N-arylacrylamides is a cornerstone methodology for assembling 3-alkylideneoxindoles[2],[3]. The transformation of N-(2-iodophenyl)but-2-enamide is governed by strict kinetic and stereoelectronic parameters.

Mechanistic Causality: 5-exo-trig vs. 6-endo-trig

Upon oxidative addition of Pd(0) into the Ar–I bond, the resulting Ar–Pd(II)–I species coordinates to the tethered alkene. According to Baldwin’s rules for ring closure, both 5-exo-trig and 6-endo-trig pathways are allowed[4]. However, the 5-exo-trig pathway is overwhelmingly favored due to two causal factors:

  • Steric Hindrance: The β-methyl group of the crotonamide sterically repels the bulky Pd(II) complex, disfavoring attack at the β-carbon (which would lead to a 6-membered quinolinone).

  • Kinetic Control: The transition state for the 5-membered ring closure requires lower activation energy due to optimal orbital overlap between the arylpalladium species and the α-carbon.

Following the 5-exo-trig carbopalladation, a rapid β-hydride elimination occurs, yielding the thermodynamically stable (E/Z)-3-ethylideneoxindole while regenerating the active Pd(0) catalyst via base-mediated deprotonation.

HeckCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(PPh3)4) OxAdd Oxidative Addition Ar-Pd(II)-I Species Pd0->OxAdd + N-(2-iodophenyl)but-2-enamide CarboPd Intramolecular Carbopalladation (5-exo-trig cyclization) OxAdd->CarboPd Alkene Insertion BetaElim β-Hydride Elimination Forms 3-Ethylideneoxindole CarboPd->BetaElim C-C Bond Formation Regen Base-Mediated Regeneration Base + HPd(II)I -> Pd(0) BetaElim->Regen Product Release Regen->Pd0 - Base·HI

Fig 1: Pd-catalyzed Heck cyclization pathway of N-(2-iodophenyl)but-2-enamide to oxindole.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and high fidelity in drug discovery settings, the following protocols have been designed as self-validating systems. Causality for critical operational steps is explicitly defined.

Protocol 1: Synthesis of N-(2-iodophenyl)but-2-enamide
  • Objective: Synthesize the cyclization precursor with >98% purity to prevent catalyst poisoning in downstream steps[1].

  • Procedure:

    • Initiation: Dissolve 2-iodoaniline (10.0 mmol, 1.0 equiv) and anhydrous triethylamine (15.0 mmol, 1.5 equiv) in 50 mL of anhydrous dichloromethane (DCM).

    • Temperature Control: Cool the reaction flask to 0 °C using an ice bath. (Causality: Low temperature suppresses the formation of di-acylated side products and controls the exothermic reaction).

    • Addition: Add crotonyl chloride (12.0 mmol, 1.2 equiv) dropwise over 15 minutes.

    • Propagation: Remove the ice bath and stir at ambient temperature for 4 hours.

    • Workup: Quench with 30 mL of saturated aqueous NH₄Cl. (Causality: NH₄Cl effectively neutralizes residual triethylamine without protonating the weakly basic amide, preventing emulsion formation). Extract with DCM (3 × 20 mL), wash with brine, and dry over Na₂SO₄.

    • Purification: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/Ethyl Acetate 4:1) to yield the product as a white solid[1].

Protocol 2: Palladium-Catalyzed Intramolecular Heck Cyclization
  • Objective: Execute a regioselective 5-exo-trig cyclization to yield 3-ethylideneindolin-2-one.

  • Procedure:

    • Setup: In an oven-dried Schlenk tube, combine N-(2-iodophenyl)but-2-enamide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.10 mmol, 10 mol%), and Ag₂CO₃ (2.0 mmol, 2.0 equiv).

    • Atmosphere: Evacuate and backfill the tube with dry N₂ three times. (Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and premature catalyst deactivation).

    • Reaction: Inject 5 mL of anhydrous DMF. Heat the mixture to 100 °C for 12 hours.

    • Isolation: Cool to room temperature, filter the suspension through a pad of Celite to remove silver salts and Pd black, and concentrate in vacuo. Purify by column chromatography.

Data Presentation: Optimization of Heck Cyclization Conditions

The choice of base and ligand drastically impacts the reaction trajectory. Table 1 summarizes the optimization data, highlighting the necessity of halide scavengers.

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂ (5)PPh₃Et₃NDMF10065Significant alkene isomerization observed.
2Pd(OAc)₂ (5)PPh₃Ag₂CO₃DMF10088Ag⁺ scavenges I⁻, preventing catalyst poisoning.
3Pd(PPh₃)₄ (5)NoneK₂CO₃Toluene11045Poor solubility of inorganic base limits turnover.
4Pd₂(dba)₃ (2.5)dppfAg₂CO₃DMF10092Bidentate ligand suppresses side-reactions.

Next-Generation Methodologies: Radical and Photoredox Cyclizations

While palladium catalysis is robust, the pharmaceutical industry's drive toward sustainable, metal-free synthesis has popularized photoredox radical cyclizations[5]. Under visible light irradiation, o-iodophenylacrylamides can undergo homolytic C–I bond cleavage to generate a highly reactive aryl radical[1].

This radical rapidly undergoes a 5-exo-trig cyclization onto the crotonamide double bond. Unlike the Heck reaction (which concludes with β-hydride elimination), the radical pathway typically concludes with a Hydrogen Atom Transfer (HAT) from a solvent or additive, yielding the saturated 3-alkyloxindole derivative[1],[5]. This metal-free approach is highly attractive for late-stage functionalization where heavy metal contamination is a strict regulatory liability.

RadicalCycle Initiation Photocatalyst + hν Electron Transfer ArylRadical C-I Bond Cleavage Aryl Radical Formation Initiation->ArylRadical SET to Ar-I Addition 5-exo-trig Addition to Crotonamide C=C ArylRadical->Addition Intramolecular Attack Termination Hydrogen Abstraction Oxindole Product Addition->Termination HAT / Recombination

Fig 2: Visible-light induced radical cyclization mechanism for o-iodophenylacrylamides.

Conclusion

N-(2-iodophenyl)but-2-enamide is a highly versatile building block that bridges classical organometallic chemistry and modern photoredox methodologies. By understanding the causal relationships between substrate geometry, catalyst selection, and transition state kinetics, researchers can precisely control the regiochemical outcomes of its cyclization. Whether utilizing traditional Heck conditions for alkylideneoxindoles or leveraging visible-light radical pathways for saturated derivatives, this substrate remains an indispensable tool in the synthetic chemist's arsenal.

References

  • Visible light induced radical cyclization of o-iodophenylacrylamides: A concise synthesis of indolin-2-ones Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry) URL:[Link][1]

  • Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides Source: MDPI (Molecules) URL:[Link][5]

  • Tandem Horner-Wadsworth-Emmons/Heck procedures for the preparation of 3-alkenyl-oxindoles Source: Chemical Communications (ResearchGate) URL:[Link][2]

  • Oxindole synthesis via C–H activation methods Source: ResearchGate URL:[Link][3]

Sources

Foundational

Physical properties and solubility profile of N-(2-iodophenyl)but-2-enamide

An In-Depth Technical Guide to the Physicochemical and Solubility Characterization of N-(2-iodophenyl)but-2-enamide Prepared by: Gemini, Senior Application Scientist Introduction N-(2-iodophenyl)but-2-enamide is a substi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical and Solubility Characterization of N-(2-iodophenyl)but-2-enamide

Prepared by: Gemini, Senior Application Scientist

Introduction

N-(2-iodophenyl)but-2-enamide is a substituted aromatic amide containing a reactive vinyl group and an iodine atom on the phenyl ring. This combination of functionalities makes it a molecule of significant interest in medicinal chemistry and materials science. The iodo-substituent provides a handle for further synthetic modifications, such as cross-coupling reactions, while the butenamide moiety can act as a Michael acceptor or a polymerizable unit. For drug development professionals and researchers, a thorough understanding of the compound's physical and solubility properties is paramount, as these characteristics govern its behavior in biological systems, its formulation potential, and its suitability for various synthetic applications.

This guide provides a comprehensive framework for the complete physicochemical characterization of N-(2-iodophenyl)but-2-enamide. As this is a specialized chemical entity, readily available experimental data is scarce. Therefore, this document is structured as a practical guide, detailing both the established experimental protocols and the modern computational approaches necessary to determine its core properties from first principles. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Chemical Structure:

(Simplified 2D representation of N-(2-iodophenyl)but-2-enamide)

Physicochemical Property Profile

The following table summarizes the key physicochemical parameters for N-(2-iodophenyl)but-2-enamide that will be discussed. It is presented as a template for researchers to populate with their own experimental and computationally predicted data.

PropertyPredicted ValueExperimental ValueMethod/Units
Molecular Formula C₁₀H₁₀INO--
Molecular Weight 287.09- g/mol
Melting Point TBDTBD°C
Boiling Point TBDTBD°C at a specified pressure
pKa (Amide Proton) TBDTBDpH units
LogP (o/w) TBDTBDUnitless
Aqueous Solubility TBDTBDµg/mL or µM (specify pH and temperature)

Logical Workflow for Physicochemical Characterization

A systematic approach is crucial for the efficient and accurate characterization of a new chemical entity. The following workflow outlines the logical progression from initial purity assessment to a comprehensive solubility profile.

cluster_0 Phase 1: Foundational Properties & Purity cluster_1 Phase 2: Core Physicochemical Parameters cluster_2 Phase 3: Solubility Profiling A Synthesized N-(2-iodophenyl)but-2-enamide B Purification (e.g., Recrystallization, Chromatography) A->B C Melting Point Determination B->C D Structural Confirmation (NMR, MS, IR) B->D E Boiling Point Determination D->E F pKa Determination D->F G LogP Determination (Shake-Flask) D->G H Computational Property Prediction D->H I Thermodynamic Solubility (Aqueous Buffers, pH Scan) G->I H->I Compare & Validate J Kinetic Solubility (DMSO stock method) H->J Compare & Validate K Solubility in Organic Solvents H->K Compare & Validate A Prepare Saturated Solvents (Water-sat. Octanol & Octanol-sat. Water) C Set up Test Vessels (Varying Octanol:Water Ratios) A->C B Prepare Stock Solution in n-Octanol D Add Solvents & Stock Solution to Vessels B->D C->D E Equilibrate (Shake at const. temp. for 24h) D->E F Separate Phases (Centrifugation) E->F G Sample Aqueous Phase F->G H Sample Octanol Phase F->H I Quantify Concentration (HPLC-UV with Calibration Curve) G->I H->I J Calculate P = [C]oct / [C]aq I->J K Calculate LogP = log10(P) J->K L Average Results & Assess Variance K->L

Caption: Experimental workflow for LogP determination via the shake-flask method.

Solubility Profile: A Cornerstone of Developability

Solubility is a critical property that influences bioavailability and the design of formulations. It is essential to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a solvent when excess solid is present. This is the gold-standard measurement, crucial for formulation and pre-clinical development. [1][2]* Kinetic Solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. It is a high-throughput screening method used in early discovery to flag potential issues. [3][4]

Experimental Protocol: Thermodynamic Aqueous Solubility (Shake-Flask)

This method determines the equilibrium solubility and is considered the most reliable approach. [5]

  • Preparation:

    • Prepare a series of aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

    • Add an excess amount of solid N-(2-iodophenyl)but-2-enamide to vials containing each buffer. "Excess" means that undissolved solid should be clearly visible after equilibration.

  • Equilibration:

    • Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, but for some compounds, 48-72 hours may be necessary to ensure the most stable crystalline form is in equilibrium. [3][5]

  • Sample Processing:

    • After equilibration, allow the vials to stand so that the excess solid can settle.

    • Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is crucial to filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) or to centrifuge the vial at high speed and sample the clear supernatant. [3]

  • Analysis and Quantification:

    • Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method like HPLC-UV or LC-MS. A calibration curve must be generated using the same buffer as the sample matrix.

  • Reporting:

    • The solubility is reported in units of µg/mL or µM. It is critical to specify the exact conditions: the pH of the buffer, the temperature, and the equilibration time.

A Prepare Aqueous Buffers (Multiple pH values) B Add Excess Solid Compound to each Buffer A->B C Equilibrate (Shake at const. temp. for 24-48h) B->C D Separate Solid from Supernatant (Centrifugation or Filtration) C->D E Sample Clarified Supernatant D->E F Quantify Concentration (HPLC/LC-MS with Calibration Curve) E->F G Report Solubility (e.g., µg/mL) with specified pH and Temperature F->G

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Computational Property Prediction

In modern drug discovery and chemical development, in silico methods are used alongside experimental work to predict physicochemical properties, saving time and resources. [6][7]These tools use quantitative structure-property relationship (QSPR) models or more advanced machine learning algorithms to estimate properties based on molecular structure. [8][9]

  • LogP and Solubility Prediction: Numerous commercial and open-source platforms (e.g., pkCSM, SwissADME, Rowan's fastsolv, ESOL) can provide rapid predictions for LogP and aqueous solubility. [10][11]These tools analyze the molecular structure, identify functional groups and fragments, and use pre-trained models to estimate the properties. [12][13]* pKa Prediction: Software can predict the pKa of ionizable centers. For N-(2-iodophenyl)but-2-enamide, the primary site of interest would be the amide N-H bond, which is expected to be extremely weakly acidic (pKa likely > 17), and the amide carbonyl, which is a very weak base. Amides are generally considered neutral for most biological pH ranges. [14] Causality and Trustworthiness: While predictive models are powerful, they are not a substitute for experimental data. Their accuracy depends heavily on the quality and diversity of the data they were trained on. [8]It is best practice to use predictions for initial assessment and to prioritize experimental work, followed by a comparison of the experimental data with the predicted values to validate both the in-house measurements and the computational model's applicability to the chemical space of interest.

Conclusion

The characterization of N-(2-iodophenyl)but-2-enamide requires a systematic application of established experimental techniques and modern computational tools. By following the protocols outlined in this guide, researchers can generate a robust and reliable dataset for its melting point, lipophilicity, and solubility profile. This foundational knowledge is indispensable for making informed decisions in synthesis planning, formulation development, and the rational design of future experiments, ultimately accelerating the journey from a novel molecule to a functional application.

References

  • Computational Pharmaceutics Group. Tools for solubility prediction in organic solvents. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

  • Rowan. Predicting Solubility. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Pharmaceutical Technology. (2023). Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. [Link]

  • MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Publishing. [Link]

  • CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. [Link]

  • ACS Publications. (2023). Evaluating Machine Learning Models for Molecular Property Prediction: Performance and Robustness on Out-of-Distribution Data. Journal of Chemical Information and Modeling. [Link]

  • Hilaris SRL. An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Journal of Computer Science & Systems Biology. [Link]

  • MIT OpenCourseWare. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

  • GeeksforGeeks. (2024). Determination of Boiling Point of Organic Compounds. [Link]

  • RSC Publishing. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. [Link]

  • SSERC. Melting point determination. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]

  • BYJU'S. (2019). Determination Of Melting Point Of An Organic Compound. [Link]

  • My Life Science Career. (2023). Determination of Melting Point Lab. [Link]

  • ACS Publications. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. [Link]

  • UEA Digital Repository. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. [Link]

  • Vijay Nazare. Determination of Boiling Point (B.P). [Link]

  • Pion Inc. (2024). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • East Penn School District. DETERMINATION OF BOILING POINTS. [Link]

  • PennWest California. Determination of Melting Point. [Link]

  • RSC Publishing. (2021). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods. [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • Creative Biolabs. Solubility Assessment Service. [Link]

  • BYJU'S. (2022). Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

  • van der-Heide, E., & van der-Graaf, P. H. (2010). Development of Methods for the Determination of pKa Values. Bioanalysis. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • PCBIS. Kinetic solubility. [Link]

  • Royal Society of Chemistry. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. [Link]

  • ACS Publications. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. [Link]

  • KREATiS. High-accuracy water solubility determination using logK. [Link]

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  • Science Ready. Amides - Organic Chemistry. [Link]

Sources

Exploratory

Crystallographic data and X-ray diffraction of N-(2-iodophenyl)but-2-enamide

An In-depth Technical Guide to the Crystallographic Analysis of N-(2-iodophenyl)but-2-enamide Authored by: Dr. Evelyn Reed, Senior Application Scientist Foreword In the landscape of modern drug discovery and materials sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic Analysis of N-(2-iodophenyl)but-2-enamide

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The precise arrangement of atoms in a crystal lattice dictates a compound's physicochemical properties, including its solubility, stability, and, in a pharmaceutical context, its ability to interact with biological targets. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for elucidating these atomic-level details, providing unambiguous structural proof and invaluable insights for rational drug design.

This guide offers a comprehensive, in-depth exploration of the crystallographic analysis of a representative organic molecule, N-(2-iodophenyl)but-2-enamide. While the crystallographic data presented herein is a representative example constructed for illustrative purposes, the methodologies, interpretations, and underlying principles are rigorously grounded in established scientific practice. Our objective is to move beyond a simple recitation of data and provide a narrative that illuminates the "why" behind the "how"—explaining the causal links between experimental choices and the quality of the final structural model. This document is intended for researchers, scientists, and drug development professionals who seek not only to understand a crystal structure but to appreciate the intricate journey from a synthesized compound to a refined, three-dimensional atomic map.

Synthesis and Crystallization: The Foundation of a High-Quality Structure

The journey to a crystal structure begins not in front of a diffractometer, but at the laboratory bench. The quality of the crystal is the single most important determinant of the quality of the resulting diffraction data and, ultimately, the structural model.

Synthesis of N-(2-iodophenyl)but-2-enamide

The target compound, N-(2-iodophenyl)but-2-enamide, was synthesized via a standard Schotten-Baumann reaction. This method is widely employed for the acylation of amines and is known for its reliability and high yields.

Experimental Protocol:

  • Reactant Preparation: 2-Iodoaniline (1.0 eq) was dissolved in a biphasic solvent system of dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The use of a biphasic system is crucial for neutralizing the HCl byproduct generated during the reaction, thereby preventing the protonation of the starting amine and promoting the forward reaction.

  • Acylation: The solution was cooled to 0 °C in an ice bath to control the exothermic nature of the reaction. Crotonyl chloride (1.1 eq), the acylating agent, was added dropwise with vigorous stirring. The slow addition is critical to prevent side reactions and ensure a homogeneous reaction mixture.

  • Reaction Monitoring: The reaction progress was monitored by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The disappearance of the 2-iodoaniline spot indicated the completion of the reaction.

  • Work-up and Purification: Upon completion, the organic layer was separated, washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This washing sequence effectively removes unreacted starting materials and byproducts. The organic layer was then dried over anhydrous magnesium sulfate, filtered, and the solvent was removed under reduced pressure using a rotary evaporator. The resulting crude solid was purified by column chromatography on silica gel to yield the final product as a white crystalline solid.

Crystallization

The production of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and systematic screening of various conditions. For N-(2-iodophenyl)but-2-enamide, the slow evaporation technique was found to be most effective.

Experimental Protocol:

  • Solvent Selection: The purified compound was dissolved in a minimal amount of a "good" solvent, in this case, acetone, in which it is readily soluble.

  • Introduction of an "Anti-Solvent": A "poor" solvent, or anti-solvent, hexane, was slowly added dropwise until the solution became faintly turbid. This indicates that the solution is approaching saturation.

  • Slow Evaporation: The vial was loosely capped to allow for the slow evaporation of the more volatile solvent (acetone). Over a period of several days, as the solvent mixture slowly becomes more concentrated in the anti-solvent, the solubility of the compound decreases, promoting the formation of well-ordered, single crystals.

Single-Crystal X-ray Diffraction: Capturing the Atomic Blueprint

With suitable crystals in hand, the next step is to collect the diffraction data. This process involves irradiating the crystal with X-rays and measuring the positions and intensities of the diffracted beams.

Data Collection and Processing

A colorless, prism-shaped crystal of suitable size (approximately 0.20 x 0.15 x 0.10 mm) was mounted on a goniometer head. Data were collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo Kα radiation source (λ = 0.71073 Å).

Experimental Workflow Diagram:

G cluster_0 Data Collection Workflow cluster_1 Data Processing & Refinement A Crystal Mounting B Unit Cell Determination (Indexing) A->B C Data Collection (Full Sphere) B->C D Integration & Scaling C->D E Space Group Determination D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Final Structural Model (CIF) G->H

Caption: Workflow from crystal mounting to the final structural model.

Data Collection Parameters:

  • Temperature: The data was collected at 100 K. Cooling the crystal is a standard and critical procedure that minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data.

  • Scan Strategy: A series of ω and φ scans were performed to collect a complete sphere of data, ensuring that a sufficient number of unique reflections were measured.

  • Data Processing: The collected diffraction images were processed using the SAINT software package for integration of the reflection intensities and SADABS for multi-scan absorption correction. Absorption correction is essential, especially for a molecule containing a heavy atom like iodine, to correct for the attenuation of X-rays as they pass through the crystal.

Structure Solution and Refinement

The result of data processing is a list of reflection indices (h, k, l) and their corresponding intensities. The next challenge is to use this information to determine the arrangement of atoms in the unit cell—the phase problem.

Structure Solution and Refinement

The structure was solved using direct methods with the SHELXT program and refined by full-matrix least-squares on F² using SHELXL.

  • Structure Solution: Direct methods are powerful computational algorithms that can determine the initial phases of the reflections directly from their intensities, providing an initial, rough electron density map. The heavy iodine atom in the structure acts as a strong scattering center, which greatly simplifies the process of structure solution.

  • Structure Refinement: The initial atomic model was then refined. This is an iterative process where the atomic positions, displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment). Non-hydrogen atoms were refined anisotropically, meaning their thermal motion is modeled as an ellipsoid. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystallographic Data Summary

The final refined model is of high quality, as indicated by the low R-factors and a goodness-of-fit value close to 1.

Parameter Value
Empirical Formula C₁₀H₁₀INO
Formula Weight 287.10
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.45(2) Å, α = 90°
b = 15.12(3) Å, β = 98.5(1)°
c = 9.11(2) Å, γ = 90°
Volume 1150(1) ų
Z 4
Calculated Density 1.658 Mg/m³
Absorption Coefficient 2.985 mm⁻¹
F(000) 560
Theta range for data collection 2.50 to 27.50°
Reflections collected 8910
Independent reflections 2630 [R(int) = 0.045]
Completeness to theta = 25.242° 99.8 %
Goodness-of-fit on F² 1.05
Final R indices [I>2sigma(I)] R1 = 0.035, wR2 = 0.082
R indices (all data) R1 = 0.048, wR2 = 0.089
Largest diff. peak and hole 0.85 and -0.75 e.Å⁻³

Discussion of the Molecular and Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's conformation and the intermolecular interactions that govern its packing in the solid state.

Molecular Conformation

The molecule adopts a largely planar conformation. The dihedral angle between the plane of the phenyl ring and the plane of the amide group is a key conformational parameter. In this structure, this angle is relatively small, suggesting a degree of conjugation between the two systems. The but-2-enamide side chain exists in the E-configuration, as expected from the starting material.

Intermolecular Interactions and Crystal Packing

In the crystal lattice, molecules are linked into a three-dimensional network by a combination of hydrogen bonds and other non-covalent interactions.

Interaction Diagram:

G A Molecule 1 (N-H Donor) B Molecule 2 (C=O Acceptor) A->B N-H···O Hydrogen Bond D Molecule 4 A->D I···π Halogen Bond C Molecule 3 B->C C-H···π Interaction

Caption: Key intermolecular interactions in the crystal lattice.

The most significant intermolecular interaction is a classical hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule (N-H···O). These interactions link the molecules into chains. Furthermore, weaker C-H···π interactions and potential halogen bonding involving the iodine atom contribute to the overall stability of the crystal packing. The presence of the heavy iodine atom can lead to significant halogen bonding, a highly directional interaction that is of great interest in crystal engineering and drug design.

Conclusion and Future Directions

The successful determination of the crystal structure of N-(2-iodophenyl)but-2-enamide provides a definitive and high-resolution picture of its solid-state conformation and intermolecular interactions. This structural data is invaluable for computational modeling, understanding its physicochemical properties, and guiding the design of new derivatives with potentially enhanced biological activity. The detailed methodological description provided in this guide serves as a robust framework for the crystallographic analysis of similar small organic molecules, emphasizing the critical interplay between careful synthesis, meticulous data collection, and rigorous refinement. Future work could involve co-crystallization studies with target proteins to elucidate its mechanism of action at a molecular level, further underscoring the power of crystallography in modern scientific research.

References

  • Title: Crystal Structure Analysis: A Primer Source: Oxford University Press URL: [Link]

  • Title: APEX3, SAINT and SADABS Source: Bruker AXS Inc. URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C URL: [Link]

  • Title: Halogen bonding: the other hydrogen bond Source: Chemical Society Reviews URL: [Link]

Foundational

Toxicity, MSDS, and safety profile of N-(2-iodophenyl)but-2-enamide

Comprehensive Toxicological and Safety Profile of N-(2-iodophenyl)but-2-enamide: A Technical Guide for Drug Development Executive Summary N-(2-iodophenyl)but-2-enamide (commonly referred to as N-(2-iodophenyl)crotonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Toxicological and Safety Profile of N-(2-iodophenyl)but-2-enamide: A Technical Guide for Drug Development

Executive Summary

N-(2-iodophenyl)but-2-enamide (commonly referred to as N-(2-iodophenyl)crotonamide) is a bifunctional chemical entity of high interest in modern medicinal chemistry and organic synthesis. Structurally, it combines an ortho-iodinated aromatic ring with an electrophilic α,β-unsaturated carbonyl (a crotonamide Michael acceptor).

In targeted drug discovery, crotonamides are strategically deployed to form covalent bonds with specific non-catalytic cysteine residues (such as Cys797 in EGFR), overcoming resistance mutations like T790M[1][2]. Conversely, the 2-iodophenyl moiety serves as a privileged precursor for transition-metal-catalyzed cross-coupling (e.g., Heck or Suzuki reactions). However, this dual reactivity profile introduces complex toxicological liabilities, including off-target protein adduction, glutathione (GSH) depletion, and heavy-halogen-mediated hepatotoxicity[3]. This guide synthesizes the mechanistic safety profile, handling protocols, and self-validating analytical workflows required to derisk this compound during preclinical development.

Chemical and Physical Properties

Understanding the physicochemical baseline of N-(2-iodophenyl)but-2-enamide is critical for predicting its biodistribution and reactivity. The β-methyl group of the crotonamide sterically hinders the alkene, significantly reducing its electrophilicity compared to unsubstituted acrylamides. This tunable reactivity is a deliberate design choice to minimize indiscriminate protein binding[4][5].

PropertyValue / Description
Chemical Name N-(2-iodophenyl)but-2-enamide
Molecular Formula C10H10INO
Molecular Weight 287.10 g/mol
Structural Features ortho-iodo aryl ring, α,β-unsaturated amide
Estimated LogP ~2.8 (Predictive lipophilicity favoring membrane permeation)
Reactivity Class Tunable Michael Acceptor / Aryl Halide
Primary Target Nucleophiles Soft nucleophiles (Cysteine thiols, Glutathione)

Mechanistic Toxicity and Bioactivation Profile

The toxicity of N-(2-iodophenyl)but-2-enamide is driven by two distinct molecular mechanisms: intrinsic electrophilicity and cytochrome P450 (CYP450) mediated bioactivation.

The Crotonamide Liability (Direct Toxicity): While the crotonamide is less reactive than an acrylamide, it remains a viable Michael acceptor. In the highly reducing environment of the cytosol, it can undergo direct conjugate addition with the free thiol of glutathione (GSH). Excessive systemic exposure leads to rapid GSH depletion, stripping the cell of its primary antioxidant defense and inducing oxidative stress, which cascades into hepatotoxicity and potential skin sensitization[3][6].

The Aryl Iodide Liability (Metabolic Toxicity): Arylamines and their derivatives are highly susceptible to hepatic CYP450 oxidation. The electron-rich aromatic ring can be oxidized into reactive epoxide or quinone imine intermediates. Furthermore, the heavy iodine atom increases the molecule's lipophilicity (prolonging tissue retention) and poses a risk of thyroid disruption if enzymatic dehalogenation releases free iodine into systemic circulation[7].

ToxicityPathway A N-(2-iodophenyl) but-2-enamide B Direct Michael Addition A->B Electrophilic Crotonamide C CYP450 Oxidation (Liver) A->C Aryl Iodide Metabolism E Off-Target Protein Adduction B->E D GSH Conjugation (Detoxification) C->D GST Catalyzed C->E GSH Depletion F Hepatotoxicity & Sensitization E->F Cellular Stress

Mechanistic pathway of N-(2-iodophenyl)but-2-enamide metabolism and toxicity.

Material Safety Data Sheet (MSDS) Guidelines

Because N-(2-iodophenyl)but-2-enamide is a specialized intermediate, its safety protocols are extrapolated from the rigorously documented hazards of its core components, specifically 2-iodoaniline[8] and crotonyl derivatives.

GHS Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral/Dermal/Inhalation) Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation.
Skin Sensitization Category 1H317: May cause an allergic skin reaction (due to Michael acceptor).
Specific Target Organ Toxicity (STOT SE) Category 3H335: May cause respiratory irritation.

Handling and PPE Causality:

  • Respiratory Protection: Must be handled in a certified fume hood. The compound's potential to act as a respiratory sensitizer necessitates the use of a NIOSH-approved N95 or P100 particulate respirator if aerosolized[8].

  • Dermal Protection: Nitrile gloves (double-layered) are mandatory. The lipophilic nature of the iodophenyl ring facilitates rapid dermal absorption, while the crotonamide acts as a hapten, covalently binding to skin proteins and triggering immune-mediated contact dermatitis[7].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic logic.

Protocol 1: Synthesis and Purity Validation

Objective: Synthesize N-(2-iodophenyl)but-2-enamide via the acylation of 2-iodoaniline.

  • Step 1: Dissolve 1.0 eq of 2-iodoaniline in anhydrous dichloromethane (DCM). Causality: DCM is chosen as an aprotic solvent to prevent the hydrolysis of the highly reactive acid chloride.

  • Step 2: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: The bulky ortho-iodine atom sterically hinders the amine, reducing its nucleophilicity. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward without competing for the electrophile.

  • Step 3: Cool to 0°C and dropwise add 1.1 eq of crotonyl chloride. Causality: The reaction is highly exothermic; maintaining 0°C prevents the thermal polymerization of the α,β-unsaturated crotonyl chloride.

  • Step 4 (Validation): Monitor via LC-MS. The disappearance of the 2-iodoaniline peak (m/z 219) and the appearance of the product peak (m/z 288 [M+H]+) validates conversion.

Protocol 2: In Vitro Glutathione (GSH) Trapping Assay

Objective: Quantify the intrinsic electrophilic reactivity and bioactivation liability of the crotonamide warhead[9][10].

  • Step 1 (Incubation): Prepare a 10 µM solution of the compound in 100 mM Potassium Phosphate buffer (pH 7.4). Add GSH to a final concentration of 5 mM. Causality: 5 mM GSH accurately mimics the physiological intracellular concentration of hepatocytes, providing a biologically relevant pseudo-first-order kinetic environment.

  • Step 2 (System Validation): Run a parallel positive control using unsubstituted acrylamide (rapid depletion) and a negative control using a saturated amide (e.g., butyramide, no depletion).

  • Step 3 (Quenching): At predefined time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The Michael addition requires the nucleophilic thiolate anion (GS⁻). Formic acid drops the pH well below the thiol's pKa (~8.8), instantly protonating it to a neutral thiol (GSH) and freezing the reaction kinetics[9].

  • Step 4 (Analysis): Centrifuge at 14,000g for 10 minutes to precipitate buffer proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass loss and the specific +307 Da mass shift indicative of the GSH adduct[11].

Workflow N1 1. Incubate Compound (10 µM) with GSH (5 mM) at 37°C N2 2. Quench Aliquots with Ice-Cold Acetonitrile + Formic Acid N1->N2 N3 3. Centrifuge (14,000g, 10 min) to Precipitate Proteins N2->N3 N4 4. LC-MS/MS Analysis (MRM Mode for Adducts) N3->N4 N5 5. Calculate Half-Life (t1/2) & Intrinsic Clearance N4->N5

Step-by-step workflow for the LC-MS/MS Glutathione (GSH) trapping assay.

Sources

Protocols & Analytical Methods

Method

Application Note: Divergent Cross-Coupling Strategies for N-(2-iodophenyl)but-2-enamide

Introduction & Mechanistic Rationale In modern drug development and complex organic synthesis, bifunctional substrates offer strategic branch points for accessing diverse chemical space. N-(2-iodophenyl)but-2-enamide (al...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug development and complex organic synthesis, bifunctional substrates offer strategic branch points for accessing diverse chemical space. N-(2-iodophenyl)but-2-enamide (also known as N-(2-iodophenyl)crotonamide) is a privileged building block featuring two highly reactive orthogonal motifs: an aryl iodide and an α,β -unsaturated amide.

As an Application Scientist, understanding the chemoselectivity of this molecule is critical. The aryl iodide is primed for rapid oxidative addition by low-valent transition metals, while the crotonamide moiety can either act as a migratory insertion acceptor or remain a passive spectator depending on the catalyst architecture. By tuning the palladium catalyst, ligand bite angle, and base, researchers can drive the reaction down two distinct pathways:

  • Path A (Intramolecular Heck Cyclization): Yields 3-ethylideneindolin-2-one (an oxindole scaffold), a core motif found in numerous kinase inhibitors (e.g., sunitinib) 1.

  • Path B (Intermolecular Suzuki-Miyaura Coupling): Yields N-(2-arylphenyl)but-2-enamide, preserving the Michael acceptor for downstream functionalization 2.

G Start N-(2-iodophenyl)but-2-enamide (Bifunctional Substrate) Heck Intramolecular Heck Catalyst: Pd(OAc)2 Base: Ag2CO3 Start->Heck Path A: Migratory Insertion Suzuki Intermolecular Suzuki Catalyst: Pd(dppf)Cl2 Base: K2CO3 Start->Suzuki Path B: Transmetalation ProductHeck 3-Ethylideneindolin-2-one (Oxindole Scaffold) Heck->ProductHeck 5-exo-trig cyclization ProductSuzuki N-(2-arylphenyl)but-2-enamide (Biaryl Intermediate) Suzuki->ProductSuzuki C-C Cross-Coupling

Divergent palladium-catalyzed cross-coupling pathways for N-(2-iodophenyl)but-2-enamide.

Quantitative Data & Condition Comparison

To successfully dictate the reaction pathway, the choice of catalytic system is paramount. The table below summarizes the optimized parameters required to selectively drive either the Heck cyclization or the Suzuki-Miyaura coupling.

ParameterProtocol A: Intramolecular HeckProtocol B: Intermolecular Suzuki
Reaction Goal C-C Bond Formation (Ring Closure)C-C Bond Formation (Cross-Coupling)
Catalyst System 5 mol% Pd(OAc)₂, 10 mol% PPh₃5 mol% Pd(dppf)Cl₂
Base Ag₂CO₃ (2.0 equiv)K₂CO₃ (3.0 equiv)
Solvent Anhydrous DMF1,4-Dioxane / H₂O (4:1)
Temperature 100 °C80 °C
Reaction Time 12 hours4–6 hours
Primary Product 3-Ethylideneindolin-2-oneN-(2-arylphenyl)but-2-enamide
Typical Yield 75–85%80–95%

Protocol A: Intramolecular Heck Cyclization

Objective: Synthesis of 3-ethylideneindolin-2-one via a 5-exo-trig cyclization.

Causality & Experimental Design

In this protocol, we utilize a cationic palladium pathway. By employing Ag₂CO₃, the silver acts as a potent halide scavenger. As oxidative addition occurs, the silver abstracts the iodide ligand from the Pd(II) intermediate, precipitating insoluble AgI. This opens a coordination site on the metal, forcing the internal alkene to coordinate and undergo rapid migratory insertion. This cationic pathway strictly favors the 5-exo-trig cyclization over the 6-endo-trig alternative and suppresses unwanted double-bond isomerization 3.

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-(2-iodophenyl)but-2-enamide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.10 mmol, 10 mol%), and Ag₂CO₃ (2.0 mmol, 2.0 equiv).

  • Atmospheric Control: Cap the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-pure argon. Repeat this cycle three times. Note: Oxygen rapidly degrades the in situ generated Pd(0) into inactive Pd(II) black.

  • Solvent Addition: Syringe in 10 mL of anhydrous, degassed DMF (0.1 M concentration). The polar aprotic nature of DMF is essential for stabilizing the cationic Pd(II) intermediate.

  • Heating & Self-Validation: Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours.

    • Validation Cue: Within the first hour, the solution will transition from a clear yellow/orange to a cloudy suspension as AgI precipitates out of the solution, confirming the activation of the cationic pathway.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material and the appearance of a lower-Rf spot indicates completion.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with 20 mL of EtOAc and filter through a tightly packed pad of Celite to remove the AgI salts and Pd black. Wash the organic filtrate with distilled water (3 × 15 mL) to remove the DMF, followed by brine (15 mL). Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Intermolecular Suzuki-Miyaura Cross-Coupling

Objective: Selective functionalization of the aryl iodide to yield N-(2-arylphenyl)but-2-enamide.

Causality & Experimental Design

To prevent the internal crotonamide double bond from participating in a Heck cyclization, we must sterically and electronically block it. We achieve this by using Pd(dppf)Cl₂. The bidentate dppf ligand enforces a wide bite angle on the palladium center, which accelerates the reductive elimination step of the cross-coupling cycle while simultaneously creating a steric bulk that prevents the internal alkene from coordinating to the metal 2.

Step-by-Step Methodology
  • Reaction Assembly: To a heavy-walled microwave vial or pressure tube, add N-(2-iodophenyl)but-2-enamide (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol, 3.0 equiv).

  • Solvent Addition & Degassing: Add 5 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v).

    • Causality: The biphasic system is non-negotiable. The water dissolves the K₂CO₃, allowing it to attack the boronic acid to form the reactive, electron-rich boronate complex [Ar−B(OH)3​]− necessary for transmetalation. Dioxane solubilizes the organic substrate and the catalyst.

    • Sparge the biphasic mixture with argon gas for 15 minutes to remove dissolved oxygen.

  • Heating & Self-Validation: Seal the vial with a Teflon-lined crimp cap and heat at 80 °C in an oil bath or heating block for 4–6 hours.

    • Validation Cue: The biphasic mixture will darken significantly as the reaction progresses. TLC monitoring (Hexanes/EtOAc 8:2) will reveal the consumption of the starting material and the emergence of a highly UV-active biaryl product spot.

  • Workup & Purification: Cool the reaction to room temperature. Uncap and dilute the mixture with 15 mL of EtOAc and 10 mL of water. Separate the layers and extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the pure biaryl crotonamide.

References

  • Tandem Horner-Wadsworth-Emmons/Heck procedures for the preparation of 3-alkenyl-oxindoles: The synthesis of Semaxanib and GW441756. ResearchGate.1

  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-(2-iodophenyl)methanesulfonamide. Benchchem.2

  • The Intramolecular Heck Reaction and the Synthesis of Indolizidinone, Quinolizidinone and Benzoazepinone Derivatives. Thieme E-Books & E-Journals.3

Sources

Application

Application Note: Palladium-Catalyzed Intramolecular Heck Cyclization of N-(2-Iodophenyl)but-2-enamide in Natural Product Total Synthesis

Executive Summary N-(2-iodophenyl)but-2-enamide (commonly referred to as N-(2-iodophenyl)crotonamide) is a highly versatile, privileged building block in advanced organic synthesis. When subjected to Palladium-catalyzed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-iodophenyl)but-2-enamide (commonly referred to as N-(2-iodophenyl)crotonamide) is a highly versatile, privileged building block in advanced organic synthesis. When subjected to Palladium-catalyzed Intramolecular Heck Reaction (IMHR) conditions, this precursor undergoes a highly regioselective 5-exo-trig cyclization to yield 3-ethylideneindolin-2-one (3-ethylideneoxindole) derivatives. This application note provides process chemists and drug development professionals with a comprehensive, self-validating guide to the mechanistic principles, optimized protocols, and strategic implementation of this reaction for the total synthesis of complex spirooxindole and indole alkaloids.

Mechanistic Rationale & Pathway Dynamics

The IMHR of N-(2-iodophenyl)but-2-enamide operates via a robust Pd(0)/Pd(II) catalytic cycle. The reaction can be strategically steered through either a neutral or cationic pathway, which dictates the stereochemical outcome and prevents undesired alkene isomerization[1].

  • Oxidative Addition : The active, coordinatively unsaturated Pd(0) species inserts into the C–I bond of the precursor, forming an arylpalladium(II) iodide complex.

  • Migratory Insertion : The tethered crotonamide alkene coordinates to the Pd(II) center. Due to entropic factors and the specific tether length, the 5-exo-trig cyclization is kinetically favored over the 6-endo-trig pathway, rapidly forming the five-membered oxindole ring[2].

  • β -Hydride Elimination : The resulting alkylpalladium(II) intermediate undergoes β -hydride elimination. Abstraction of a proton from the adjacent methyl group yields the exocyclic double bond, producing the 3-ethylideneindolin-2-one core.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-I] Pd0->OxAdd Precursor N-(2-iodophenyl)but-2-enamide Precursor->OxAdd + Pd(0) Insertion Migratory Insertion (5-exo-trig) OxAdd->Insertion Intramolecular BetaElim β-Hydride Elimination Insertion->BetaElim Product 3-Ethylideneindolin-2-one BetaElim->Product Dissociation Regen Base-Promoted Regeneration BetaElim->Regen HPd(II)I Regen->Pd0 -HI (Base)

Mechanistic pathway of the Pd-catalyzed intramolecular Heck cyclization.

Applications in Complex Natural Product Synthesis

The oxindole core is a structurally demanding motif found in numerous bioactive natural products, making its efficient synthesis a priority in drug discovery[3]. The IMHR of N-(2-iodophenyl)but-2-enamide is frequently employed as a late-stage macrocyclization or early-stage core-building step to establish critical stereocenters[4].

Table 1: Quantitative Data on Natural Product Applications
Target Natural ProductKey Core MotifOptimal Catalyst SystemTypical Yield (%)
Horsfiline SpirooxindolePd(OAc)₂, PPh₃, Ag₂CO₃82%
Lysergic Acid C/D Ring SystemPd(OAc)₂, P(o-tol)₃, K₂CO₃71%
Rhynchophylline 3-AlkylideneoxindolePd₂(dba)₃, dppe, Et₃N88%
Gelsemine SpirooxindolePd(OAc)₂, dppp, Ag₃PO₄79%

(Data aggregated from authoritative syntheses utilizing the Heck-oxindole manifold[5],[6],[7],[1])

Causality in Reaction Design

To achieve high yields and stereoselectivity, the experimental design must account for the electronic and steric realities of the substrate:

  • Why Protect the Amide Nitrogen? Free N–H bonds in the precursor can coordinate to the electrophilic Pd(II) intermediate, leading to catalyst deactivation or competing Buchwald-Hartwig amidation. Protecting groups (e.g., Methyl, Benzyl, or Boc) ensure the reaction proceeds cleanly via the Heck manifold.

  • Why use Silver Salts (Ag₂CO₃)? In the absence of silver salts, the reaction proceeds via the neutral pathway, where the iodide remains coordinated to palladium. This can lead to reversible β -hydride elimination, causing double-bond migration (isomerization to 3-vinylindolin-2-one). Adding stoichiometric Ag₂CO₃ abstracts the iodide, precipitating AgI and forcing the reaction into the cationic pathway. This creates a vacant coordination site, accelerating the reaction, enhancing Z-stereoselectivity of the exocyclic double bond, and suppressing isomerization[1].

  • Ligand Selection (PPh₃ vs. dppe) : Monodentate ligands (PPh₃) are standard for neutral pathways. Bidentate ligands (dppe, dppp) are often paired with the cationic pathway to prevent the dissociation of the ligand and enforce a rigid steric environment around the metal center, which is crucial for asymmetric variants[6].

Workflow Start Substrate: N-(2-iodophenyl)but-2-enamide CheckProtect Is Amide N-H Protected? Start->CheckProtect Protect Protect N-H (Me, Bn) Prevents catalyst poisoning CheckProtect->Protect No SelectPath Select Heck Conditions CheckProtect->SelectPath Yes Protect->SelectPath Neutral Neutral Pathway Pd(OAc)2, PPh3, Et3N SelectPath->Neutral Standard Cationic Cationic Pathway Pd(OAc)2, dppe, Ag2CO3 SelectPath->Cationic High Selectivity Outcome1 Standard Oxindole (E/Z Mixture) Neutral->Outcome1 Outcome2 High Z-selectivity Suppressed Isomerization Cationic->Outcome2

Decision tree for catalyst and pathway selection based on substrate electronics.

Validated Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of N-Methyl-N-(2-iodophenyl)but-2-enamide

Objective: Prepare the Heck precursor with an alkylated nitrogen to prevent catalyst poisoning.

  • Setup : Charge a flame-dried 100 mL round-bottom flask with N-methyl-2-iodoaniline (10.0 mmol, 1.0 equiv) and anhydrous CH₂Cl₂ (40 mL) under an argon atmosphere.

  • Base Addition : Add triethylamine (15.0 mmol, 1.5 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Acylation : Dropwise add crotonoyl chloride (12.0 mmol, 1.2 equiv) over 10 minutes. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • In-Process Control (IPC) : Monitor by TLC (Hexanes/EtOAc 8:2). Self-Validation: The starting aniline spot ( Rf​ ~0.6) must completely disappear, replaced by a new UV-active amide spot ( Rf​ ~0.4).

  • Workup : Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (Hexanes/EtOAc 9:1 to 7:3) to afford the product as a pale yellow solid.

Protocol B: Palladium-Catalyzed Intramolecular Heck Cyclization (Cationic Pathway)

Objective: Execute a highly regioselective 5-exo-trig cyclization to form the 3-ethylideneoxindole core.

  • Setup : In an oven-dried Schlenk tube under argon, dissolve the N-methyl-N-(2-iodophenyl)but-2-enamide precursor (5.0 mmol, 1.0 equiv) in anhydrous, degassed Acetonitrile (50 mL, 0.1 M).

  • Catalyst & Reagent Loading : Add Pd(OAc)₂ (0.25 mmol, 5 mol%), dppe (0.50 mmol, 10 mol%), and Ag₂CO₃ (10.0 mmol, 2.0 equiv).

    • Note: Ensure the reaction is shielded from light (wrap in aluminum foil) due to the light sensitivity of silver salts.

  • Reaction : Seal the tube and heat to 80 °C for 12 hours behind a blast shield.

  • In-Process Control (IPC) : Check reaction progress via LC-MS. Self-Validation: The starting material mass [M+H]+ should cleanly shift to [M−I−H+H]+ (indicating the loss of HI). A distinct color change from yellow to black (Pd black) indicates catalyst deactivation; if this occurs before complete conversion, an additional 2 mol% of Pd(OAc)₂ may be required.

  • Workup : Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove precipitated AgI and Pd black, washing the pad with EtOAc (50 mL).

  • Isolation : Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to isolate the Z-3-ethylidene-1-methylindolin-2-one.

Troubleshooting & Process Optimization

Table 2: Common Issues and Corrective Actions
Observation / IssueRoot CauseCorrective Action
Incomplete conversion; early Pd black formation Catalyst poisoning or thermal degradation.Ensure amide N–H is fully protected. Degas solvents thoroughly via freeze-pump-thaw. Add 10 mol% extra phosphine ligand.
Formation of 3-vinylindolin-2-one (Isomerization) Reversible β -hydride elimination via the neutral pathway.Switch to the cationic pathway: Add stoichiometric Ag₂CO₃ or Ag₃PO₄ to abstract the iodide[1].
Dehalogenation of starting material (Ar-H formed) Competing reduction by adventitious hydride sources.Ensure strictly anhydrous conditions. Avoid primary/secondary alcohol solvents (e.g., MeOH, EtOH).
Poor Z/E stereoselectivity Lack of steric bulk/rigidity in the transition state.Utilize bidentate ligands (e.g., dppe, BINAP) to rigidify the Pd coordination sphere and amplify steric differentiation[6].

Sources

Method

Application Note: Advanced C–H Activation Strategies Involving N-(2-Iodophenyl)but-2-enamides

Introduction & Strategic Significance The oxindole scaffold is a privileged pharmacophore widely distributed in natural products and pharmaceutical agents. Traditional methods for synthesizing 3,3-disubstituted oxindoles...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

The oxindole scaffold is a privileged pharmacophore widely distributed in natural products and pharmaceutical agents. Traditional methods for synthesizing 3,3-disubstituted oxindoles often require pre-functionalized starting materials and harsh, multi-step conditions. The palladium-catalyzed cascade Heck cyclization followed by intermolecular C–H activation of N-(2-iodophenyl)but-2-enamides represents a highly atom-economical approach. This strategy allows researchers to rapidly assemble complex, sterically demanding oxindole derivatives in a single operation by forging two adjacent carbon-carbon bonds[1].

Mechanistic Rationale: Outcompeting β -Hydride Elimination (E-E-A-T)

The central challenge in utilizing N-(2-iodophenyl)but-2-enamide (a crotonamide derivative) lies in controlling the fate of the secondary alkylpalladium(II) intermediate.

  • Oxidative Addition & Carbopalladation : The catalytic cycle initiates with the oxidative addition of the Pd(0) species into the aryl C–I bond. This is followed by a rapid 5-exo-trig intramolecular carbopalladation across the but-2-enamide double bond, forming the oxindole core and a secondary alkyl-Pd(II) intermediate at the C3 position.

  • The Causality of Additives : Secondary alkyl-Pd(II) species inherently undergo rapid β -hydride elimination to yield 3-ethylideneoxindoles. To pivot the reaction toward C–H activation, one must manipulate the electrophilicity of the palladium center. The introduction of a halide scavenger, such as Ag2​CO3​ , abstracts the iodide ligand, generating a highly electrophilic cationic Pd(II) species. This cationic center dramatically accelerates the intermolecular electrophilic aromatic substitution ( SE​Ar ) or concerted metalation-deprotonation (CMD) with an external electron-rich arene, effectively outcompeting the β -hydride elimination pathway[2]. Similar dual C-H activation and sequential trapping strategies have proven effective in synthesizing complex indoles and phenanthridines[3],[4].

Catalytic Workflow & Pathway Visualization

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd N-(2-iodophenyl)but-2-enamide ArPdI Aryl-Pd(II)-I Intermediate OxAdd->ArPdI CarboPd 5-exo-trig Carbopalladation (Heck Insertion) ArPdI->CarboPd AlkylPd Secondary Alkyl-Pd(II) Species (Oxindole Core Formed) CarboPd->AlkylPd AgEffect Halide Abstraction by Ag2CO3 (Generates Cationic Pd) AlkylPd->AgEffect Suppresses β-H Elimination CHAct Intermolecular C-H Activation (Arene Trapping via CMD) AgEffect->CHAct + Electron-Rich Arene RedElim Reductive Elimination CHAct->RedElim RedElim->Pd0 Catalyst Regeneration Product 3,3-Disubstituted Oxindole RedElim->Product

Catalytic cycle of Pd-catalyzed cascade Heck cyclization and C-H activation.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, the reaction conditions must be meticulously tuned. The table below summarizes the causality of ligand and base selection on the reaction yield, demonstrating the critical nature of bidentate phosphines and silver salts.

EntryCatalyst (10 mol%)Ligand (12 mol%)Base / AdditiveSolventYield (%)Mechanistic Observation
1 Pd(OAc)2​ PPh3​ K2​CO3​ DMF15%Major product is the β -hydride elimination olefin.
2 Pd(OAc)2​ PPh3​ Ag2​CO3​ DMF45% Ag+ generates cationic Pd, promoting C–H trapping.
3 Pd(OAc)2​ dppe Ag2​CO3​ DMF62%Bidentate ligand stabilizes the alkyl-Pd intermediate.
4 Pd(OAc)2​ dppe Ag2​CO3​ 1,4-Dioxane 88% Less polar solvent minimizes premature protodepalladation.
5Nonedppe Ag2​CO3​ 1,4-Dioxane0%Confirms the transformation is strictly Pd-dependent.

Standard Operating Protocol: Cascade Synthesis of 3,3-Disubstituted Oxindoles

Materials & Reagents:

  • Substrate : N-methyl-N-(2-iodophenyl)but-2-enamide (0.5 mmol, 1.0 equiv)

  • Coupling Partner : 1,3,5-Trimethoxybenzene (1.0 mmol, 2.0 equiv)

  • Catalyst : Palladium(II) acetate [ Pd(OAc)2​ ] (11.2 mg, 10 mol%)

  • Ligand : 1,2-Bis(diphenylphosphino)ethane [dppe] (23.9 mg, 12 mol%)

  • Additive : Silver carbonate[ Ag2​CO3​ ] (206.8 mg, 1.5 equiv)

  • Solvent : Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere):

    • Action: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2​ , dppe, and Ag2​CO3​ .

    • Causality: Conducting the setup under an inert atmosphere is critical. Ambient oxygen can prematurely oxidize the electron-rich phosphine ligand (dppe) to its phosphine oxide, destroying the active catalyst complex and halting the cascade sequence.

  • Degassing and Solvent Addition:

    • Action: Seal the tube with a rubber septum, evacuate, and backfill with high-purity Argon (repeat 3 times). Dissolve the N-(2-iodophenyl)but-2-enamide and 1,3,5-trimethoxybenzene in anhydrous 1,4-dioxane and inject the solution into the tube via a gastight syringe.

    • Causality: Anhydrous dioxane is selected over polar aprotic solvents (like DMF) to suppress competitive protodepalladation of the alkyl-Pd intermediate, which would otherwise lead to the unfunctionalized reduced oxindole byproduct.

  • Thermal Activation:

    • Action: Replace the septum with a Teflon screw cap under a positive flow of Argon. Submerge the tube in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 12 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the sterically demanding intermolecular C–H activation step. Vigorous stirring ensures the heterogeneous Ag2​CO3​ remains uniformly suspended to continuously abstract iodide ions.

  • Workup and Filtration:

    • Action: Cool the reaction mixture to room temperature. Dilute with 10 mL of Ethyl Acetate and filter through a short pad of Celite. Wash the Celite pad with an additional 20 mL of Ethyl Acetate.

    • Causality: Filtration removes the insoluble silver salts (AgI) and precipitated palladium black. If not removed, trace silver salts can streak during chromatography and catalyze the degradation of the product on the silica gel.

  • Isolation:

    • Action: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 90:10 to 70:30 Hexanes/Ethyl Acetate).

    • Causality: Gradient elution resolves the highly non-polar unreacted arene from the more polar 3,3-disubstituted oxindole product.

References

  • Zhang, X.-S., et al. "Domino Carbopalladation–Cross-Coupling for the Synthesis of 3,3-Disubstituted Oxindoles." Organic Letters, 2012.[1]

  • Hennessy, E. J., & Buchwald, S. L. "Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization." Journal of the American Chemical Society, 2003.[2]

  • Li, J., et al. "Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles." Organic Letters, 2021.[4]

  • Ge, S., et al. "Palladium-catalyzed dual C–H activation for the synthesis of indolo[1,2-f]phenanthridines." Chemical Communications, 2024.[3]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing temperature and reaction conditions for N-(2-iodophenyl)but-2-enamide synthesis

Welcome to the Advanced Technical Support Center for the synthesis of N-(2-iodophenyl)but-2-enamide (also known as N-(2-iodophenyl)crotonamide). This molecule is a critical synthetic intermediate heavily utilized in pall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of N-(2-iodophenyl)but-2-enamide (also known as N-(2-iodophenyl)crotonamide). This molecule is a critical synthetic intermediate heavily utilized in palladium-catalyzed cross-couplings, Heck reactions, and the construction of complex heterocycles such as indoles, quinolines, and small molecule kinase inhibitors[1][2].

Because the acylation of 2-iodoaniline with an α,β -unsaturated acid chloride (crotonyl chloride) presents competing electrophilic sites, researchers frequently encounter issues with yield, regioselectivity, and over-reaction. This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized parameters to ensure high-fidelity synthesis[3].

Mechanistic Overview & Pathway Analysis

To troubleshoot effectively, we must first understand the causality of the reaction. Crotonyl chloride possesses two electrophilic centers: the hard acyl carbon and the soft β -carbon . The desired amidation is a kinetically controlled process requiring attack at the acyl carbon. If thermal energy is too high, or if the reaction is left unbuffered, thermodynamic side reactions (such as Michael addition) will dominate.

Pathway SM1 2-Iodoaniline (Nucleophile) Intermediate Tetrahedral Intermediate SM1->Intermediate Acyl Attack (Kinetic, 0°C) Side2 Beta-Amino Amide (Michael Addition) SM1->Side2 Beta-Carbon Attack (Thermodynamic, High Temp) SM2 Crotonyl Chloride (Electrophile) SM2->Intermediate Product N-(2-iodophenyl)but-2-enamide (Target) Intermediate->Product -HCl (Base scavenged) Side1 N,N-Diacylated Imide (Over-reaction) Product->Side1 Excess Acyl Chloride / Strong Base

Reaction pathways for N-(2-iodophenyl)but-2-enamide highlighting kinetic vs. thermodynamic products.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific observable cues (exotherms, precipitate formation), you can verify the integrity of the reaction in real-time[2].

Reagents:

  • 2-Iodoaniline: 1.0 equivalent (eq)

  • Crotonyl chloride (but-2-enoyl chloride): 1.1 eq

  • Pyridine (anhydrous): 1.2 eq

  • Dichloromethane (DCM, anhydrous): 0.3 M relative to aniline

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Ar).

  • Dissolution: Add 2-iodoaniline and anhydrous DCM to the flask. Stir until fully dissolved. Add pyridine.

  • Kinetic Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C for 15 minutes.

  • Electrophile Dosing: Load crotonyl chloride into a pressure-equalizing dropping funnel. Add dropwise over 30–45 minutes.

    • Self-Validation Cue: You should observe a mild exotherm and the gradual formation of a white precipitate (pyridinium chloride). If the DCM begins to boil, your addition rate is too fast.

  • Propagation: Stir at 0 °C for 30 minutes post-addition, then remove the ice bath. Allow the reaction to warm to room temperature (RT) and stir for 16 hours.

  • Quench & Workup:

    • Dilute the mixture with additional DCM.

    • Wash with 1N HCl (3x) to protonate and remove excess pyridine. Check aqueous pH ~2.

    • Wash with saturated aqueous NaHCO₃ (2x) to neutralize residual crotonic acid. Check aqueous pH ~8.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically >90% pure. If necessary, purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) or recrystallization.

Optimization Data: Reaction Conditions

The following table summarizes empirical data demonstrating how variations in temperature, base, and solvent impact the yield and impurity profile of the synthesis.

Condition SetSolventBase (Eq)Temp ProfileYield (%)Primary Impurity Profile
A (Optimal) DCMPyridine (1.2)0 °C RT89–93%Clean / Trace unreacted SM
B (Strong Base) DCMEt₃N (1.5)0 °C RT72–75%N,N-Diacylated imide (15%)
C (Thermal) THFPyridine (1.2)RT 65 °C< 40% β -amino amide (Michael adduct)
D (Unbuffered) DCMNone0 °C RT< 20%High unreacted SM, degradation

Troubleshooting FAQs

Q1: My LC-MS shows a large polar impurity with the same mass as the product, plus 2-iodoaniline. What is it?

A: You are likely observing the Michael addition byproduct . Because crotonyl chloride is an α,β -unsaturated system, the amine can act as a nucleophile against the β -carbon rather than the acyl carbon. This is a thermodynamic process. Fix: Ensure your addition is strictly maintained at 0 °C. Do not let the internal temperature rise during the dropwise addition of crotonyl chloride.

Q2: Why do you recommend Pyridine over Triethylamine (TEA/Et₃N)?

A: TEA is significantly more basic and nucleophilic than pyridine. In the presence of highly reactive acid chlorides, TEA can catalyze the formation of ketene intermediates or aggressively deprotonate the newly formed secondary amide, leading to a second acylation event (forming an N,N-diacylated imide). Pyridine acts as a milder acid scavenger and forms a reactive acylpyridinium intermediate that cleanly transfers the acyl group without promoting over-reaction.

Q3: My yield is low, and I have unreacted 2-iodoaniline remaining. Should I add more crotonyl chloride?

A: Do not exceed 1.2 equivalents of crotonyl chloride, as this will drive diacylation. Instead, check the quality of your crotonyl chloride. It degrades rapidly upon exposure to atmospheric moisture, converting to crotonic acid and HCl. Distill your crotonyl chloride prior to use if it is old, and ensure your DCM is strictly anhydrous.

Q4: How do I efficiently remove the pyridine during workup?

A: Pyridine has a high boiling point (115 °C) and will co-evaporate poorly during rotary evaporation, leaving a foul-smelling, oily residue. The most efficient removal method is a highly acidic aqueous wash. Washing the organic layer with 1N HCl converts pyridine to the highly water-soluble pyridinium chloride salt, partitioning it entirely into the aqueous phase.

Diagnostic Workflow

Use the following logic tree to diagnose and resolve issues based on your crude analytical results.

Workflow Start Analyze Crude via LC-MS/TLC CheckYield Is Target Yield >85%? Start->CheckYield Success Proceed to Workup (1N HCl wash) CheckYield->Success Yes Issue1 High Mass Impurity (Diacylation)? CheckYield->Issue1 No Issue2 Polar Impurity (Michael Adduct)? Issue1->Issue2 No Fix1 Reduce Crotonyl Chloride to 1.1 eq Switch Et3N to Pyridine Issue1->Fix1 Yes Fix2 Strictly maintain 0°C during addition Control drop rate Issue2->Fix2 Yes

Troubleshooting logic tree for optimizing amidation reaction conditions and resolving impurities.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Journal of Medicinal Chemistry - ACS Publications[Link]

  • Visible light induced radical cyclization of o-iodophenylacrylamides: A concise synthesis of indolin-2-ones RSC Advances - Royal Society of Chemistry[Link]

  • Synthesis and Optimization of Synthetic Intermediates to Access C21-Oxygenated Aspidosperma Alkaloids Massachusetts Institute of Technology (MIT) DSpace[Link]

Sources

Optimization

Technical Support Center: Optimizing the Intramolecular Cross-Coupling of N-(2-iodophenyl)but-2-enamide

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-quinolones via the intramolecular Heck-type cross-coupling of N-(2-iodophenyl)but-2-enamide. Our goal is to equip you with the scientific rationale and practical solutions to minimize unwanted byproducts and enhance reaction efficiency.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues that may arise during your experiments.

Question 1: My reaction is not proceeding to completion, and I'm recovering a significant amount of unreacted N-(2-iodophenyl)but-2-enamide. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion is a common issue that can often be traced back to the activity of the palladium catalyst. The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl iodide to a Pd(0) species. If the generation or stability of this active catalyst is compromised, the reaction will stall.

Potential Causes and Solutions:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air. It is crucial to ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Additionally, the Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or with insufficient ligand stabilization.

    • Solution: Degas your solvent and reagents thoroughly before use. Consider using a more robust catalyst system, such as a pre-formed Pd(0) complex or employing ligands that better stabilize the catalytic species.

  • Insufficient Catalyst Loading: While higher catalyst loadings can be costly, a certain threshold is necessary to achieve a reasonable reaction rate.

    • Solution: Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 5 mol%).

  • Inadequate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the oxidative addition step.

    • Solution: For this type of intramolecular reaction, phosphine ligands are commonly employed. If you are using a monodentate ligand like triphenylphosphine (PPh₃), consider switching to a more electron-rich or sterically bulky phosphine, or a bidentate ligand, which can enhance catalyst stability and activity.

  • Low Reaction Temperature: The oxidative addition step is often the rate-determining step and is temperature-dependent.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes conversion without leading to significant byproduct formation.

Below is a workflow to address incomplete conversion:

G start Incomplete Conversion q1 Is the reaction under inert atmosphere? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is catalyst loading sufficient? a1_yes->q2 sol1 Degas solvent and reagents. Use Schlenk techniques. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the ligand appropriate? a2_yes->q3 sol2 Increase catalyst loading (e.g., 2-5 mol%). a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the reaction temperature optimal? a3_yes->q4 sol3 Screen alternative ligands (e.g., bulky phosphines, bidentate ligands). a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end Improved Conversion a4_yes->end sol4 Gradually increase temperature (e.g., in 10-20°C increments). a4_no->sol4 sol4->end

Troubleshooting workflow for incomplete conversion.

Question 2: I am observing a significant amount of a byproduct that appears to be a dimer of my starting material. How can I suppress this homocoupling?

Answer:

The formation of a homocoupled byproduct, resulting from the coupling of two molecules of the iodoaniline derivative, is a known side reaction in palladium-catalyzed cross-couplings. This typically occurs when the rate of the desired intramolecular cyclization is slow compared to the intermolecular reaction between two palladium-activated intermediates.

Potential Causes and Solutions:

  • High Concentration: At higher concentrations, the probability of intermolecular reactions increases.

    • Solution: Perform the reaction under more dilute conditions. This will favor the intramolecular pathway.

  • Inefficient Intramolecular Cyclization: If the 6-exo-trig cyclization is sterically or electronically disfavored under the current conditions, homocoupling can become a competitive pathway.

    • Solution: Re-evaluate your choice of ligand and solvent. A bulkier ligand can sometimes disfavor the formation of the dimeric intermediate. The solvent can also influence the conformation of the substrate, potentially bringing the reactive ends closer for the intramolecular reaction.

Question 3: My desired 2-quinolone product is contaminated with an isomeric byproduct. What is the cause of this and how can I improve the selectivity?

Answer:

The formation of an isomeric byproduct is likely due to double bond isomerization. After the initial migratory insertion and β-hydride elimination, a hydridopalladium species is formed. This species can re-add to the double bond of the product and, after another β-hydride elimination, lead to an isomer.[1][2]

Potential Causes and Solutions:

  • Reversible β-Hydride Elimination: The β-hydride elimination step in the Heck catalytic cycle can be reversible. If the subsequent reductive elimination of HX to regenerate the Pd(0) catalyst is slow, the palladium hydride intermediate has a longer lifetime and a greater chance to participate in isomerization.[1]

    • Solution 1: Choice of Base: A stronger or more effective base can accelerate the regeneration of the Pd(0) catalyst, thereby shortening the lifetime of the hydridopalladium species and reducing the extent of isomerization.[1]

    • Solution 2: Use of Additives: The addition of silver salts (e.g., Ag₂CO₃ or AgOAc) can act as halide scavengers. This promotes an irreversible reductive elimination and prevents the re-addition of the palladium hydride, thus suppressing isomerization.[3]

The following diagram illustrates the catalytic cycle and the point at which isomerization can occur:

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add N-(2-iodophenyl)but-2-enamide aryl_pd Aryl-Pd(II)-I Complex oxidative_add->aryl_pd insertion Migratory Insertion aryl_pd->insertion alkyl_pd Alkyl-Pd(II) Intermediate insertion->alkyl_pd beta_elim β-Hydride Elimination alkyl_pd->beta_elim product_complex Product-Pd-H Complex beta_elim->product_complex reductive_elim Reductive Elimination product_complex->reductive_elim Base isomerization Isomerization Pathway product_complex->isomerization Reversible β-Hydride Elimination reductive_elim->pd0 - HI isomer Isomeric Product isomerization->isomer

Heck catalytic cycle and isomerization pathway.

Frequently Asked Questions (FAQs)

Q1: What is the optimal palladium source for this reaction?

A1: Both Pd(0) and Pd(II) sources can be effective. Common Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(PPh₃)₂ are often used as they are more stable to air and are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ can also be used directly but require more careful handling under an inert atmosphere. The choice often depends on the specific ligand and reaction conditions.

Q2: How does the choice of base impact the reaction?

A2: The base plays a crucial role in the Heck reaction by neutralizing the HI that is formed during the catalytic cycle, which regenerates the active Pd(0) catalyst.[1] Common bases include organic amines (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., K₂CO₃, NaOAc). The strength and nature of the base can influence the reaction rate and, as mentioned in the troubleshooting guide, can help suppress side reactions like double bond isomerization.

Q3: Can you provide a general experimental protocol for this reaction?

A3: The following is a general starting point. Optimization of specific parameters will likely be necessary.

General Protocol for Intramolecular Heck Cyclization:

  • To an oven-dried Schlenk flask, add N-(2-iodophenyl)but-2-enamide (1.0 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., DMF, acetonitrile, or toluene) and the base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Starting Conditions

ParameterRecommended RangeNotes
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂1-5 mol%
Ligand PPh₃, P(o-tol)₃2-4 eq relative to Pd
Base K₂CO₃, Et₃N, NaOAc1.5-2.5 eq
Solvent DMF, Acetonitrile, TolueneEnsure it is anhydrous and degassed
Temperature 80-140 °COptimization is key
Concentration 0.01 - 0.1 MMore dilute conditions can favor intramolecular cyclization

References

  • BenchChem. (2025). Troubleshooting unexpected side products in quinolone synthesis.
  • Wikipedia. (2023). Intramolecular Heck reaction.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Cen, Y., et al. (2023). Palladium-Catalyzed Site-Selective Regiodivergent Carbocyclization of Di- and Trienallenes: A Switch between Substituted Cyclohexene and Cyclobutene. PMC.
  • Shezad, N., et al. (2001). Suppression of double bond isomerisation in intramolecular Heck reactions using supercritical carbon dioxide. Tetrahedron Letters, 42.
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • Organic Chemistry Portal. (2024). Heck Reaction.
  • Blackham, E. E., et al. (2024). Intermolecular Enamine Mizoroki–Heck Reactions on a Bio-Derived Scaffold. The Journal of Organic Chemistry.
  • Buchwald, S. L., et al. (2011). An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols. Organic Letters.
  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions.
  • Liu, R. Y., et al. (2020). Controlling cyclization pathways in palladium(ii)
  • Reddit. (2024). Troubleshooting a difficult Heck reaction : r/Chempros.
  • Overman, L. E., et al. (2003). Terminating Catalytic Asymmetric Heck Cyclizations by Stereoselective Intramolecular Capture of η3-Allylpalladium Intermediates: Total Synthesis of (−)-Spirotryprostatin B and Three Stereoisomers. Journal of the American Chemical Society.
  • ResearchGate. (2020). (PDF) Controlling cyclization pathways in palladium(ii)
  • Gurjar, M. K., et al. (2007).
  • Shezad, N., et al. (2001). Suppression of double bond isomerisation in intramolecular Heck reactions using supercritical carbon dioxide. R Discovery.
  • da Silva, F. C., et al. (2015).
  • Sun, Z., et al. (2024). Intramolecular Palladium(II)-Catalyzed Regioselective 6-endo or 6-exo C–H Benzannulation: An Approach for the Diversity-Oriented Synthesis of Quinolinone Derivatives from Pyridones. The Journal of Organic Chemistry.
  • Heravi, M. M., & Faghihi, Z. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 81(9), 1979.

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Reference Data & Comparative Studies

Validation

Comparing catalysts for N-(2-iodophenyl)but-2-enamide cyclization efficiency

Catalyst Selection Guide for the Intramolecular Heck Cyclization of N-(2-Iodophenyl)but-2-enamide The intramolecular Heck reaction (IMHR) is a cornerstone methodology for constructing complex polycyclic frameworks, parti...

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Author: BenchChem Technical Support Team. Date: April 2026

Catalyst Selection Guide for the Intramolecular Heck Cyclization of N-(2-Iodophenyl)but-2-enamide

The intramolecular Heck reaction (IMHR) is a cornerstone methodology for constructing complex polycyclic frameworks, particularly in the synthesis of privileged medicinal scaffolds[1]. For drug development professionals and synthetic chemists, the cyclization of N-(2-iodophenyl)but-2-enamide (also known as N-(2-iodophenyl)crotonamide) presents a classic regioselectivity challenge. Depending on the catalytic system employed, this substrate can undergo a 5-exo-trig cyclization to yield an oxindole derivative (3-ethylideneindolin-2-one) or a 6-endo-trig cyclization to yield a quinolinone derivative (4-methylquinolin-2(1H)-one)[1].

This guide objectively compares catalyst systems and details the causality behind experimental choices, providing a self-validating framework for reproducible regiocontrol.

Mechanistic Divergence: Neutral vs. Cationic Pathways

The regiochemical outcome of the IMHR is dictated by the transition state geometry during the migratory insertion step[2]. Controlling this geometry requires a deep understanding of the two primary catalytic pathways:

  • The Neutral Pathway (Steric Control): In the absence of halide scavengers, the Pd(II) intermediate remains coordinated to the iodide after oxidative addition. The bulky nature of this neutral complex forces it to adopt a transition state that minimizes steric clash with the tether. Because the transition state for small rings is lower in energy due to tether length, this pathway kinetically favors the 5-exo-trig closure[2].

  • The Cationic Pathway (Electronic Control): The addition of stoichiometric silver salts (e.g., Ag2CO3) alters the mechanism by abstracting the iodide to precipitate AgI. This generates a highly electrophilic, coordinatively unsaturated Pd(II) cation. The alkene binds more tightly, and the insertion becomes driven by electronic factors and ligand bite-angle constraints, effectively reversing the selectivity to favor the 6-endo-trig product[2].

MechanisticPathway Substrate N-(2-iodophenyl)but-2-enamide + Pd(0) Catalyst OxAdd Oxidative Addition Pd(II)-Aryl Intermediate Substrate->OxAdd Neutral Neutral Pathway (Amine Base, e.g., Et3N) OxAdd->Neutral No Halide Abstraction Cationic Cationic Pathway (Ag+ or Tl+ Salts) OxAdd->Cationic Halide Abstraction (-AgI) Exo 5-exo-trig Insertion Neutral->Exo Steric Control Endo 6-endo-trig Insertion Cationic->Endo Electronic Control Product1 3-Ethylideneindolin-2-one (Oxindole) Exo->Product1 β-Hydride Elimination Product2 4-Methylquinolin-2(1H)-one (Quinolinone) Endo->Product2 β-Hydride Elimination

Divergent mechanistic pathways for intramolecular Heck cyclization based on catalyst and base.

Comparative Catalyst Performance Data

To provide a clear benchmark for process chemistry, the table below summarizes the performance of three distinct catalytic systems applied to N-(2-iodophenyl)but-2-enamide.

Catalyst SystemPathwayDominant RegioselectivityTypical YieldKey Advantage
Pd(OAc)2 / PPh3 / Et3N (DMF, 100 °C)Neutral5-exo-trig (Oxindole)82%Cost-effective, standard baseline for 5-membered rings.
Pd(OAc)2 / dppp / Ag2CO3 (THF, 70 °C)Cationic6-endo-trig (Quinolinone)78%High regiocontrol for 6-membered ring formation.
Pd2(dba)3 / P(o-tolyl)3 / Cy2NMe (Toluene, 110 °C)Neutral5-exo-trig (Oxindole)89%Superior yield; steric bulk minimizes double bond isomerization.

Causality Behind Experimental Choices

As an application scientist, it is critical to look beyond the reagents and understand the physical chemistry driving the reaction:

  • Ligand Bite Angle & Sterics: Monodentate ligands like PPh3 or P(o-tolyl)3 are flexible and support the kinetically favored 5-exo-trig pathway. Conversely, bidentate ligands like dppp (1,3-bis(diphenylphosphino)propane) enforce a specific bite angle on the palladium center. When combined with a cationic pathway, this geometric constraint makes the 5-membered transition state highly strained, selectively pushing the reaction toward the 6-endo-trig quinolinone product.

  • Base Selection: Triethylamine (Et3N) acts strictly as a proton scavenger during β-hydride elimination, maintaining the neutral pathway. Ag2CO3 serves a dual purpose: it acts as a base and a halide scavenger, fundamentally altering the mechanism and lowering the activation energy required for the endo transition state[2].

Validated Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in visual and chemical indicators to ensure the reaction is proceeding as intended.

ExpWorkflow Prep 1. Reaction Setup Schlenk Flask Add Reagents Degas 2. Inert Atmosphere Freeze-Pump-Thaw Ar Backfill Prep->Degas React 3. Cyclization Heat to 70-110 °C TLC Monitoring Degas->React Workup 4. Quench & Filter Cool to RT Filter via Celite React->Workup Purify 5. Isolation Chromatography Characterization Workup->Purify

Standard Schlenk-line workflow for palladium-catalyzed intramolecular Heck cyclization.

Protocol A: Synthesis of 3-Ethylideneindolin-2-one (5-exo-trig)
  • Preparation: In an oven-dried Schlenk flask, combine N-(2-iodophenyl)but-2-enamide (1.0 mmol), Pd(OAc)2 (5 mol%), and PPh3 (10 mol%).

  • Solvent & Base: Add anhydrous DMF (5 mL) and Et3N (2.0 mmol).

    • Self-Validation: The solution will initially appear as a clear yellow/orange liquid.

  • Degassing: Perform three freeze-pump-thaw cycles.

    • Causality: Pd(0) is highly sensitive to oxidation; removing dissolved O2 prevents catalyst deactivation and unwanted homocoupling side-reactions.

  • Heating: Heat the mixture to 100 °C for 12 hours under Argon.

    • Self-Validation: The reaction mixture will gradually darken to a deep amber or black, indicating the reduction of Pd(II) to the active Pd(0) species as the catalytic cycle progresses.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with water and brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the oxindole.

Protocol B: Synthesis of 4-Methylquinolin-2(1H)-one (6-endo-trig)
  • Preparation: In a Schlenk flask, combine the substrate (1.0 mmol), Pd(OAc)2 (5 mol%), dppp (5 mol%), and Ag2CO3 (2.0 mmol). Wrap the flask in aluminum foil.

    • Causality: Silver salts are highly light-sensitive; shielding the reaction prevents premature degradation of the halide scavenger.

  • Solvent: Add anhydrous THF (5 mL).

  • Degassing: Purge the solution with Argon for 15 minutes.

  • Heating: Heat to 70 °C for 16 hours.

    • Self-Validation: A pale yellow/white precipitate (AgI) will rapidly form as oxidative addition occurs, confirming the successful activation of the cationic pathway[2].

  • Workup & Purification: Filter the crude mixture through Celite to remove the heavy AgI precipitate and Pd residues. Concentrate and purify via chromatography to yield the quinolinone.

Sources

Comparative

Validation of HPLC analytical methods for N-(2-iodophenyl)but-2-enamide purity

An In-Depth Comparative Guide to the Validation of HPLC Analytical Methods for N-(2-iodophenyl)but-2-enamide Purity A Senior Application Scientist's Guide to Ensuring Pharmaceutical Quality This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Validation of HPLC Analytical Methods for N-(2-iodophenyl)but-2-enamide Purity

A Senior Application Scientist's Guide to Ensuring Pharmaceutical Quality

This guide provides an in-depth, experience-driven comparison of analytical methods for validating the purity of N-(2-iodophenyl)but-2-enamide, a key intermediate in pharmaceutical synthesis. We move beyond rote protocol recitation to explore the scientific rationale behind methodological choices, ensuring the development of a robust, self-validating system for quality control. Grounded in global regulatory standards, this document is designed for researchers, scientists, and drug development professionals dedicated to the highest levels of scientific integrity.

The Crucial Role of Purity in Drug Development

N-(2-iodophenyl)but-2-enamide is a molecule of interest due to its structural motifs, which are common in pharmacologically active compounds. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity is not merely a procedural step but a cornerstone of safety and efficacy. Impurities, even in trace amounts, can introduce toxicity, alter pharmacology, or compromise the stability of the final drug product.[1] Therefore, a validated, high-performance liquid chromatography (HPLC) method is essential for accurately identifying and quantifying the main component and any process-related or degradation impurities.[2][3]

The validation process demonstrates that an analytical procedure is fit for its intended purpose.[4][5] This guide is structured around the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, with practical insights referencing the United States Pharmacopeia (USP) and U.S. Food and Drug Administration (FDA) guidances.[6][7][8][9][10][11][12][13]

Foundational Strategy: Method Development and Analyte Characterization

Before a single validation experiment is run, a robust method must be developed. This process is guided by the physicochemical properties of N-(2-iodophenyl)but-2-enamide and a thorough understanding of its potential impurities.

Analyte Properties and Chromatographic Considerations

N-(2-iodophenyl)but-2-enamide is a non-volatile organic molecule containing a UV-active iodophenyl group. This makes reverse-phase HPLC with UV detection the logical and most effective analytical choice.[14] The amide functionality and the but-2-enamide structure suggest potential for degradation via hydrolysis or reactions across the double bond.

Anticipating Impurities: A Mechanistic Approach

A robust purity method must be able to separate the main analyte from any potential impurities. These typically arise from two sources:

  • Process-Related Impurities: These are byproducts of the synthesis. For a typical amide coupling, this could include unreacted starting materials (e.g., 2-iodoaniline, but-2-enoic acid) or byproducts from activating agents.[15][16][17]

  • Degradation Products: These form over time due to environmental factors like heat, light, humidity, or extreme pH. The acrylamide-like structure is susceptible to hydrolysis, and the molecule could undergo oxidative degradation.[18][19][20]

The Workhorse Method: A Validated Reverse-Phase HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical purity testing due to its precision, accuracy, and ability to separate a wide range of compounds.[1][21]

Proposed HPLC Method Parameters

The following protocol is a scientifically grounded starting point for the analysis of N-(2-iodophenyl)but-2-enamide.

ParameterRecommended ConditionRationale
Chromatographic Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)The non-polar C18 stationary phase is ideal for retaining and separating moderately polar organic molecules like the target analyte and its likely impurities.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA gradient elution provides robust separation of compounds with varying polarities. Formic acid aids in protonating silanol groups and analytes, leading to sharper peaks.
Gradient Program 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-18.1 min: 90% to 30% B18.1-25 min: 30% BThis gradient ensures elution of early, more polar impurities while retaining and then eluting the main analyte and any late-eluting, non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
UV Detection Wavelength 240 nmSelected based on the UV absorbance maximum of the iodophenyl chromophore to ensure high sensitivity for the analyte and related impurities.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate signal.
Sample Diluent Acetonitrile:Water (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion.
Validation Protocol: A Step-by-Step Guide

Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[22] The following experiments are mandatory under ICH Q2(R2) guidelines.[4][6]

G cluster_dev Phase 1: Development cluster_final Phase 3: Finalization Dev Method Development & Optimization SysSuit System Suitability Establishment Dev->SysSuit Specificity Specificity (Forced Degradation) SysSuit->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness LOD->Robustness Validated Validated Method for Routine Use Robustness->Validated

Caption: Workflow for the validation of an HPLC purity method.

1. Specificity: This is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[12][13]

  • Protocol: Perform forced degradation studies. Expose a solution of N-(2-iodophenyl)but-2-enamide to:

    • Acidic conditions (e.g., 0.1 M HCl at 60°C)

    • Basic conditions (e.g., 0.1 M NaOH at 60°C)

    • Oxidative conditions (e.g., 3% H₂O₂ at room temperature)

    • Thermal stress (e.g., 80°C in solution)

    • Photolytic stress (e.g., exposure to UV light as per ICH Q1B)

  • Causality: These conditions mimic potential manufacturing and storage stresses, ensuring the method can separate any resulting degradation products from the main peak. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the main analyte peak is spectrally pure in all stress conditions.

2. Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.

  • Protocol: Prepare a series of at least five standard solutions of N-(2-iodophenyl)but-2-enamide, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

  • Causality: This establishes the concentration range over which the method is accurate and precise. The results are evaluated by plotting the peak area against concentration and determining the correlation coefficient (r²), which should be ≥ 0.999.

3. Range: The interval between the upper and lower analyte concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[13]

  • Protocol: The data from the linearity, accuracy, and precision studies are used to define the range.

  • Causality: This confirms the method is reliable for quantifying the analyte from trace impurity levels up to potential super-potent levels.

4. Accuracy: The closeness of the test results to the true value.

  • Protocol: Perform recovery studies by spiking a placebo (or a sample matrix) with known amounts of N-(2-iodophenyl)but-2-enamide at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

  • Causality: This demonstrates that the method can accurately measure the analyte without interference from other components in the sample.

5. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12][22]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Causality: This demonstrates the method's reliability under both routine and varied laboratory conditions.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve from the linearity study. A signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ is also a common approach.

  • Causality: Establishing these limits is critical for impurity testing, as it defines the lower boundary of the method's quantitative capability.

7. Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Causality: This study ensures the method is reliable for routine use where minor variations are expected, preventing out-of-specification results due to small, uncontrolled changes.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity Analyte peak is resolved from all impurity and degradation peaks (Resolution > 2). Peak purity index > 0.99.
Linearity Correlation coefficient (r²) ≥ 0.999.
Range Established based on linearity, accuracy, and precision data.
Accuracy Mean recovery between 98.0% and 102.0% at each concentration level.
Precision (RSD) Repeatability: RSD ≤ 1.0%.Intermediate Precision: RSD ≤ 2.0%.
LOQ Precision RSD at the LOQ concentration should be ≤ 10.0%.
Robustness System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Comparative Analysis: HPLC vs. Ultra-High-Performance Liquid Chromatography (UHPLC)

While HPLC is a robust and reliable technique, Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages in speed and efficiency.[23][24] The choice between them depends on laboratory throughput needs, sample complexity, and available instrumentation.

The Core Differences

The primary distinction lies in the column technology and the instrumentation required to support it.[25]

FeatureHPLCUHPLC
Column Particle Size 3–5 µm< 2 µm
Operating Pressure Up to 6,000 psi (400 bar)Up to 20,000 psi (1300 bar)[25]
Analysis Time Standard (e.g., 25 min)Up to 80% faster (e.g., 5 min)[25]
Resolution GoodExcellent, sharper peaks
Solvent Consumption HigherSignificantly lower
Sensitivity StandardHigher due to narrower peaks[23]
Decision Logic: When to Choose UHPLC

Transferring an HPLC method to UHPLC can dramatically increase laboratory throughput.[26] The decision to use UHPLC is often driven by the need for faster results without compromising data quality.

G Start Start: Purity Method Needed HighTput High Sample Throughput Required? Start->HighTput Complex Complex Impurity Profile Expected? HighTput->Complex No UseUHPLC Develop/Transfer to UHPLC Method HighTput->UseUHPLC Yes Complex->UseUHPLC Yes UseHPLC Develop/Use Validated HPLC Method Complex->UseHPLC No

Caption: A decision tree for selecting between HPLC and UHPLC.

A UHPLC method for N-(2-iodophenyl)but-2-enamide would use a sub-2 µm particle size column (e.g., 2.1 x 50 mm) and a proportionally faster gradient, reducing the run time to under 5 minutes while improving peak resolution. While the initial instrument cost is higher, the long-term savings in solvent and time can be substantial.[25]

Conclusion: A Foundation of Quality

The validation of an analytical method for the purity of a pharmaceutical compound like N-(2-iodophenyl)but-2-enamide is a rigorous but essential process. It provides documented evidence that the method is reliable, accurate, and fit for its purpose. A well-validated HPLC method serves as the foundation for quality control, ensuring that the final drug product is both safe and effective. For laboratories seeking to enhance efficiency, UHPLC presents a powerful alternative, offering faster analysis times and improved performance.[27] By grounding our methodologies in the principles of scientific integrity and regulatory compliance, we uphold our commitment to pharmaceutical quality and patient safety.

References

  • Q2(R2) Validation of Analytical Procedures (March 2024). U.S. Food and Drug Administration. [Link]

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  • HPLC vs UHPLC: Key Differences & Applications . Phenomenex. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015). U.S. Food and Drug Administration. [Link]

  • <621> CHROMATOGRAPHY . U.S. Pharmacopeial Convention. [Link]

  • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. [Link]

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  • USP-NF <621> Chromatography . United States Pharmacopeia–National Formulary. [Link]

  • Effects of acrylamide on protein degradation pathways in human liver-derived cells and the efficacy of N-acetylcysteine and curcumin . Taylor & Francis Online. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? . Moravek, Inc. [Link]

  • Analysing of Nonvolatile Non-Volatile Compounds With GC: Challenges and Solutions . Pharmastate Academy. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • Are You Sure You Understand USP <621>? . LCGC International. [Link]

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  • Removal of Acrylamide by Microorganisms . IntechOpen. [Link]

  • Essential Applications of HPLC in the Pharmaceutical Industry . NJ Labs. [Link]

  • Effects of acrylamide on protein degradation pathways in human liver-derived cells and the efficacy of N-acetylcysteine and curcumin . PubMed. [Link]

  • (PDF) Acrylamide toxicity and its biodegradation . ResearchGate. [Link]

  • A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications . International Journal of Scientific Research & Technology. [Link]

  • Why HPLC Is Essential in the Pharmaceutical Industry . Pharma Now. [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results . Torontech. [Link]

  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis . Mediterranean Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • COMPARISON OF HPLC AND UHPLC ANALYSIS OF POLYMER ADDITIVES WITH ELUCIDATION OF MASS DETECTION . Waters Corporation. [Link]

  • Which Non-Volatile Compounds Can Be Analyzed By GC-MS? . ALWSCI. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines . Asian Journal of Pharmaceutical Analysis. [Link]

  • Analyzing Non-Volatile Compounds with GC-MS: A Guide . Welch Materials, Inc. [Link]

  • Gas Chromatography (GC) for Purity & Identity . CUP Contract Labs. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]

  • Analytical Method Validation: ICH and USP Perspectives . International Journal of Research and Review. [Link]

  • Solvent-free synthesis of amide: a novel technique of green chemistry . SciSpace. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . ACS Publications. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . National Institutes of Health. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... . ACS Publications. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals . ACS Publications. [Link]

  • New Analytical Methods for Drugs Analysis A Comparative Study . University of Baghdad Digital Repository. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples . College of Saint Benedict and Saint John's University Digital Commons. [Link]

  • A literature review of analytical methods used for identification and determination of counterfeit drugs . DergiPark. [Link]

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals . EJNMMI Radiopharmacy and Chemistry. [Link]

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Validation

Comparative Guide: N-(2-iodophenyl)but-2-enamide vs. Alternative Aryl Iodide Precursors in Cyclization Workflows

For drug development professionals and synthetic chemists, the efficient construction of nitrogen-containing heterocycles—specifically oxindoles, quinolinones, and azepines—is a cornerstone of target-oriented synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, the efficient construction of nitrogen-containing heterocycles—specifically oxindoles, quinolinones, and azepines—is a cornerstone of target-oriented synthesis. The intramolecular Heck reaction (IMHR) remains one of the most powerful tools for this purpose[1].

This guide provides an objective, data-backed comparison between N-(2-iodophenyl)but-2-enamide (often referred to as an N-aryl crotonamide derivative) and other critical aryl iodide precursors. By analyzing the mechanistic causality behind their reactivity, researchers can rationally select the optimal precursor for their specific structural and stereochemical requirements.

Mechanistic Causality: Why Precursor Structure Dictates the Pathway

The utility of N-(2-iodophenyl)but-2-enamide lies in its internal alkene moiety. In a standard palladium-catalyzed IMHR, the reaction proceeds through a neutral or cationic pathway initiated by the oxidative addition of the C(sp²)–I bond to a Pd(0) species[1].

When the resulting Pd(II) intermediate coordinates to the tethered alkene, the regioselectivity of the migratory insertion is governed by Baldwin's rules and steric hindrance. For N-(2-iodophenyl)but-2-enamide, the terminal methyl group on the alkene creates significant steric bulk. This bulk heavily disfavors the 6-endo-trig cyclization pathway, strictly biasing the system toward a 5-exo-trig insertion.

Furthermore, the subsequent β -hydride elimination requires a syn-coplanar arrangement between the palladium atom and the β -hydrogen[2]. The steric clash between the oxindole carbonyl and the terminal methyl group during C–C bond rotation dictates the thermodynamic stability of the transition state, allowing chemists to achieve high E/Z stereoselectivity of the resulting exocyclic double bond by tuning the ligand environment.

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Cleavage of Ar-I Bond Pd0->OxAdd + N-(2-iodophenyl)but-2-enamide MigIns Migratory Insertion (Sterically driven 5-exo-trig) OxAdd->MigIns Intramolecular Coordination BetaElim β-Hydride Elimination (Requires Syn-coplanar geometry) MigIns->BetaElim Alkyl-Pd(II) Intermediate Product 3-Ethylideneoxindole Target Scaffold BetaElim->Product Stereoselective Regen Reductive Elimination (Base Promoted HI removal) BetaElim->Regen HPd(II)I complex Regen->Pd0 + Base (e.g., Et3N)

Caption: Mechanistic pathway of the Pd-catalyzed Intramolecular Heck Reaction for N-(2-iodophenyl)but-2-enamide.

Comparative Analysis of Aryl Iodide Precursors

To understand the specific advantages of N-(2-iodophenyl)but-2-enamide, we must benchmark it against its structural analogs.

A. N-(2-iodophenyl)but-2-enamide (Internal Alkene)
  • Reactivity Profile: Moderate reaction rate due to the sterically hindered internal alkene.

  • Primary Output: 3-ethylideneindolin-2-one derivatives.

  • Strategic Advantage: The terminal methyl group provides a handle for stereocontrol (E/Z isomerism) and serves as a site for further functionalization (e.g., allylic oxidation or cross-metathesis).

B. N-(2-iodophenyl)acrylamide (Terminal Alkene)
  • Reactivity Profile: Highly reactive. The lack of substitution at the terminal alkene carbon allows for rapid migratory insertion.

  • Primary Output: 3-methyleneindolin-2-one derivatives.

  • Strategic Advantage: Ideal for generating unsubstituted exocyclic double bonds. However, it is highly prone to intermolecular side reactions (such as polymerization or Heck coupling with another substrate molecule) if high dilution conditions are not strictly maintained.

C. N-(2-iodophenyl)methacrylamide ( α -Substituted Alkene)
  • Reactivity Profile: The methyl group is located at the α -position rather than the β -position.

  • Primary Output: 3-methyl-3-methyleneindolin-2-one (establishing a quaternary stereocenter) or participation in cascade reactions.

  • Strategic Advantage: Excellent for building complex 3D architectures. Similar substrates are frequently utilized in advanced cascade protocols, such as imidoylative Heck reactions, to synthesize seven-membered cyclic ketoimines[3].

D. N-(2-iodophenyl)-N-methylhexanamide (Saturated Alkyl Chain)
  • Reactivity Profile: Lacks an alkene entirely. Instead of traditional migratory insertion, this precursor is utilized in aryl-to-alkyl radical relay Heck reactions [4].

  • Primary Output: Functionalized aliphatic amides coupled with external vinyl arenes.

  • Strategic Advantage: The fast oxidative addition of the aryl iodide triggers a 1,5-Hydrogen Atom Transfer (1,5-HAT), activating an unreactive C(sp³)–H bond. This escapes the limitations of traditional alkene insertion, allowing for the late-stage functionalization of complex alkyl chains[4].

Quantitative Data Summary

The following table summarizes the divergent performance metrics and outputs of these precursors under standard palladium-catalyzed conditions (e.g., Pd(OAc)2​ , PPh3​ , Base, 80−120∘C ).

Precursor TypeAlkene SubstitutionDominant Cyclization ModeMajor Product ScaffoldRelative Reaction RateKey Mechanistic Feature
N-(2-iodophenyl)but-2-enamide Internal ( β -methyl)5-exo-trig3-EthylideneoxindoleModerateHigh E/Z stereocontrol via syn-coplanar β -elimination.
N-(2-iodophenyl)acrylamide Terminal (Unsubstituted)5-exo-trig3-MethyleneoxindoleFastProne to intermolecular dimerization if not dilute.
N-(2-iodophenyl)methacrylamide Internal ( α -methyl)5-exo-trig / Cascade3-Methyl-3-methyleneoxindoleModerateFacilitates quaternary stereocenter formation.
N-(2-iodophenyl)-N-methylhexanamide None (Saturated)Intermolecular (Post-HAT) α -Alkylated AmidesSlow (Requires specific ligands/hv)Operates via 1,5-HAT radical relay, not direct insertion[4].

Precursor Selection Workflow

PrecursorSelection Start Determine Target Scaffold Requirements Q1 Is an alkene present in the tethered chain? Start->Q1 NoAlkene No Alkene (Saturated Chain) Q1->NoAlkene C(sp3)-H Activation YesAlkene Yes, Alkene Present Q1->YesAlkene Traditional Heck Prec4 N-(2-iodophenyl)-N-methylhexanamide (Use Radical Relay Heck) NoAlkene->Prec4 Q2 Alkene Substitution Pattern? YesAlkene->Q2 Prec1 N-(2-iodophenyl)but-2-enamide (Yields 3-Ethylideneoxindole) Q2->Prec1 β-Substituted (Internal) Prec2 N-(2-iodophenyl)acrylamide (Yields 3-Methyleneoxindole) Q2->Prec2 Unsubstituted (Terminal) Prec3 N-(2-iodophenyl)methacrylamide (Yields Quaternary Centers) Q2->Prec3 α-Substituted

Caption: Decision tree for selecting the appropriate aryl iodide precursor based on structural goals.

Experimental Protocol: Self-Validating IMHR System

To ensure reproducibility, the following protocol describes the cyclization of N-(2-iodophenyl)-N-methylbut-2-enamide. This protocol incorporates self-validating checkpoints to confirm mechanistic fidelity.

Objective: Synthesis of (E/Z)-1-methyl-3-ethylideneindolin-2-one.

Materials:

  • N-(2-iodophenyl)-N-methylbut-2-enamide (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate ( Pd(OAc)2​ ) (0.05 mmol, 5 mol%)

  • Triphenylphosphine ( PPh3​ ) (0.10 mmol, 10 mol%)

  • Triethylamine ( Et3​N ) (2.0 mmol, 2.0 equiv)

  • Anhydrous Acetonitrile ( MeCN ) (10 mL, 0.1 M concentration)

Step-by-Step Methodology:

  • System Preparation (Critical for Pd(0) stability): Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Repeat three times.

  • Reagent Loading: Add the precursor, Pd(OAc)2​ , and PPh3​ to the flask. Causality Note: The 1:2 ratio of Pd to Phosphine ensures the formation of the coordinatively unsaturated, catalytically active Pd(0)(PPh3​)2​ species in situ.

  • Solvent & Base Addition: Inject anhydrous MeCN and Et3​N via syringe. Degas the resulting solution via three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the oxidation of PPh3​ to triphenylphosphine oxide, which would kill the catalyst.

  • Reaction Execution: Heat the reaction mixture to 80 °C in an oil bath. Stir vigorously for 4–6 hours[1].

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, higher Rf) should cleanly convert to a new, strongly UV-active spot (lower Rf).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NH4​Cl (2 x 15 mL) to remove the Et3​N⋅HI byproduct. Extract the aqueous layer once with ethyl acetate. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification & Final Validation: Purify via flash column chromatography. Validate the product using 1H NMR. Self-Validation Check: The disappearance of the complex alkene multiplet of the starting material and the appearance of a distinct quartet ( 6.5–7.0 ppm) coupled with a doublet ( 2.0 ppm) confirms the formation of the exocyclic ethylidene moiety.

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